molecular formula C10H5BrF3NO B1373274 8-Bromo-5-(trifluoromethoxy)quinoline CAS No. 1133115-91-9

8-Bromo-5-(trifluoromethoxy)quinoline

Cat. No.: B1373274
CAS No.: 1133115-91-9
M. Wt: 292.05 g/mol
InChI Key: KAZNMBQBMIYTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H5BrF3NO and its molecular weight is 292.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-5-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZNMBQBMIYTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674886
Record name 8-Bromo-5-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-91-9
Record name 8-Bromo-5-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 8-Bromo-5-(trifluoromethoxy)quinoline

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 8-Bromo-5-(trifluoromethoxy)quinoline , a specialized halogenated heterocyclic scaffold used in medicinal chemistry.[1] While often sought for its precise molecular weight in analytical workflows, the compound’s value lies in its unique substitution pattern: the 8-bromo motif serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-trifluoromethoxy group imparts metabolic stability and lipophilicity without the steric bulk of a methyl group.[1]

Core Data Point: The average molecular weight of this compound is 292.05 g/mol .[1] However, due to the unique isotopic signature of bromine, mass spectrometry will reveal a distinct 1:1 doublet at 290.95 Da and 292.95 Da .[1]

Molecular Weight & Isotopic Signature

In drug discovery, relying solely on "Average Molecular Weight" can lead to errors in high-resolution mass spectrometry (HRMS) interpretation.[1] For brominated compounds, the Monoisotopic Mass is the critical parameter.[1]

Quantitative Breakdown
ParameterValueNotes
Molecular Formula

Average Molecular Weight 292.05 g/mol Used for molarity calculations in synthesis.[1]
Monoisotopic Mass (

)
290.9507 Da The primary peak in HRMS.[1]
Isotopic Mass (

)
292.9486 Da The secondary peak (~97% intensity of base peak).[1]
Exact Mass 290.95 Da
The Bromine Isotopic Pattern

Bromine exists naturally as two stable isotopes,


111

MS_PatternCompoundThis compound(Intact Molecule)Br79M+ Peak (291 m/z)Contains 79BrIntensity: ~100%Compound->Br79 IonizationBr81M+2 Peak (293 m/z)Contains 81BrIntensity: ~98%Compound->Br81 Ionization

Figure 1: Predicted Mass Spectrometry Isotopic Distribution showing the characteristic 1:1 ratio of Bromine isotopes.

Physicochemical Properties & Drug-Likeness[1]

The 5-(trifluoromethoxy) group (

1
  • Lipophilicity (cLogP): The

    
     group increases lipophilicity (
    
    
    ) significantly more than a methyl group, facilitating membrane permeability.[1]
  • Electronic Effect: It is strongly electron-withdrawing by induction (

    
    ) but electron-donating by resonance (
    
    
    ), similar to fluorine but with a unique conformational preference that twists out of the aromatic plane, potentially improving selectivity for protein binding pockets.[1]
  • Metabolic Stability: The C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the 5-position, extending the compound's half-life in vivo.[1]

Synthetic Methodology

Since this compound is a specific regioisomer, direct bromination of 5-(trifluoromethoxy)quinoline can be ambiguous (yielding mixtures of 6-Br and 8-Br).[1] The most reliable route is a De Novo Skraup Synthesis starting from the correctly substituted aniline.[1]

Protocol: Modified Skraup Cyclization

Reagents:

  • Precursor: 2-Bromo-5-(trifluoromethoxy)aniline (Commercially available or synthesized via bromination of 3-(trifluoromethoxy)aniline).[1]

  • Reagents: Glycerol, Sulfuric Acid (

    
    ), Sodium m-nitrobenzenesulfonate (oxidant).[1]
    
  • Conditions:

    
    , 4 hours.[1]
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq) in concentrated sulfuric acid (5.0 eq).

  • Addition: Slowly add glycerol (1.5 eq) and sodium m-nitrobenzenesulfonate (0.6 eq) to moderate the exothermic reaction.

  • Cyclization: Heat the mixture to

    
    . The glycerol dehydrates to form acrolein in situ.[1]
    
  • Mechanism: The aniline nitrogen attacks the acrolein (Michael addition), followed by electrophilic closure onto the benzene ring.[1] The bromine at position 2 (aniline numbering) becomes position 8 (quinoline numbering).[1]

  • Workup: Cool to room temperature. Pour onto crushed ice. Neutralize with

    
     to pH 9.[1] Extract with Ethyl Acetate (
    
    
    ).[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the off-white solid.[1]

Synthetic Logic Diagram

Synthesis_PathwayAniline2-Bromo-5-(trifluoromethoxy)anilineIntermediateDihydroquinolineIntermediateAniline->Intermediate Skraup Rxn(H2SO4, 140°C)GlycerolGlycerol(Acrolein Precursor)Glycerol->Intermediate DehydrationProductThis compoundIntermediate->Product Oxidation(-2H)

Figure 2: Retrosynthetic logic for the regioselective construction of the 8-Br-5-OCF3 quinoline core.

Applications in Medicinal Chemistry

This scaffold is a high-value "Building Block" rather than a final drug. Its utility stems from the orthogonal reactivity of its substituents.[1]

  • C8-Functionalization: The C-Br bond at position 8 is highly reactive toward Palladium-catalyzed cross-coupling.[1]

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[1]

    • Buchwald-Hartwig: Amination to introduce solubility-enhancing amine tails.[1]

  • Pharmacophore Modulation: The 5-OCF3 group serves as a bioisostere for a chlorine atom or a methyl group but provides superior metabolic stability and a distinct electrostatic potential surface.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives and Isotopic Masses. National Library of Medicine.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). General Procedure for Skraup Quinoline Synthesis. Organic Syntheses, Coll. Vol. 1. Retrieved from [Link][1]

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: Properties and Synthetic Applications. Chemical Reviews. Retrieved from [Link]

8-Bromo-5-(trifluoromethoxy)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

8-Bromo-5-(trifluoromethoxy)quinoline is a specialized heteroaromatic building block that bridges the gap between classical quinoline pharmacology and modern organofluorine medicinal chemistry. This scaffold is characterized by three distinct functional domains: the quinoline core (a privileged pharmacophore), the C8-bromine handle (enabling modular functionalization), and the C5-trifluoromethoxy group (enhancing metabolic stability and lipophilicity).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and reactivity profile, designed to support decision-making in hit-to-lead optimization and material science applications.

Part 2: Chemical Identity & Physicochemical Profile

The strategic placement of the trifluoromethoxy (-OCF


) group at the C5 position imparts unique electronic and steric properties compared to its trifluoromethyl (-CF

) or methoxy (-OMe) analogues.
Nomenclature & Identification
  • IUPAC Name: this compound

  • CAS Registry Number: 917251-92-4 (Note: Verify specific isomer availability; often custom synthesized)

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    NO
  • Molecular Weight: 292.05 g/mol

Physicochemical Properties (Experimental & Predicted)
PropertyValue (Approx.)Significance in Drug Design
LogP (Predicted) 3.8 – 4.2High lipophilicity due to -OCF

; enhances membrane permeability but requires solubility optimization.
TPSA ~22 ŲLow polar surface area, suggesting excellent blood-brain barrier (BBB) penetration potential.
pKa (Quinoline N) ~2.5 – 3.0The electron-withdrawing -OCF

and -Br groups significantly lower the basicity of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9).
Boiling Point ~310°CHigh thermal stability, suitable for high-temperature cross-coupling reactions.
Electronic Effect

(OCF

) = 0.35
The -OCF

group is strongly electron-withdrawing by induction, deactivating the ring towards oxidation but activating the C8-Br bond for oxidative addition.

Part 3: Synthetic Methodologies

The synthesis of this compound can be approached via two primary strategies: De Novo Cyclization (Skraup) or Late-Stage Functionalization (Bromination).

Strategy A: Regioselective Bromination (Recommended)

The most direct route utilizes the directing effects of the quinoline ring. Electrophilic substitution in quinoline occurs preferentially at the C5 and C8 positions of the carbocyclic ring due to the deactivation of the pyridine ring.

  • Substrate: 5-(Trifluoromethoxy)quinoline.

  • Reagent: N-Bromosuccinimide (NBS) in H

    
    SO
    
    
    
    or Br
    
    
    in acetic acid.
  • Mechanism: The -OCF

    
     group at C5 is an ortho/para director (resonance donation from oxygen) but is inductively deactivating. With C5 occupied, the C8 position (para to OCF
    
    
    
    ) is the most electronically activated site for electrophilic attack, leading to high regioselectivity.
Strategy B: Skraup Cyclization

Constructing the ring from a substituted aniline allows for unambiguous placement of substituents but requires harsh conditions.

  • Precursor: 2-Bromo-5-(trifluoromethoxy)aniline.

  • Reagents: Glycerol, H

    
    SO
    
    
    
    , oxidizing agent (e.g., nitrobenzene or I
    
    
    ).[1][2]
  • Regiochemistry: The Skraup reaction closes the ring at the position ortho to the amine. Since C2 is blocked by Bromine and C6 is open, cyclization yields the 8-bromo isomer directly.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Reaction Types Aniline 2-Bromo-5-(OCF3)-aniline Skraup Skraup Cyclization (Glycerol, H2SO4, [O]) Aniline->Skraup Target This compound Skraup->Target Ring Closure Quinoline5 5-(Trifluoromethoxy)quinoline Bromination Electrophilic Bromination (NBS, H2SO4 or Br2) Quinoline5->Bromination Bromination->Target Regioselective (Para to OCF3) Cyclization Cyclization Substitution Substitution

Figure 1: Convergent synthetic pathways illustrating the De Novo (Skraup) and Functionalization (Bromination) routes.

Part 4: Reactivity & Functionalization Profile

The utility of this scaffold lies in the orthogonal reactivity of its functional groups.

C8-Bromine: The Cross-Coupling Handle

The C8 position is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids. The electron-poor nature of the quinoline ring facilitates the oxidative addition step.

  • Buchwald-Hartwig: Amination at C8 allows for the introduction of solubility-enhancing amine tails, critical for counteracting the lipophilicity of the -OCF

    
     group.
    
C5-Trifluoromethoxy: The Metabolic Shield

The -OCF


 group is chemically inert under standard synthetic conditions. Its primary role is biological:
  • Metabolic Blocking: It prevents cytochrome P450 oxidation at the C5 position.

  • Conformational Biasing: The group often adopts an orthogonal conformation relative to the ring, potentially filling specific hydrophobic pockets in target proteins (e.g., Kinase back-pockets).

Divergent Synthesis Map

Reactivity Core 8-Bromo-5-(OCF3)quinoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd(0)) Core->Buchwald N_Oxide N-Oxidation (mCPBA) Core->N_Oxide Heck Heck Reaction (Alkenes) Core->Heck Prod_Suzuki 8-Aryl-5-(OCF3)quinoline (Scaffold Extension) Suzuki->Prod_Suzuki Prod_Buchwald 8-Amino-5-(OCF3)quinoline (Solubility/Binding) Buchwald->Prod_Buchwald Prod_NOxide Quinoline N-Oxide (Metabolite/Intermediate) N_Oxide->Prod_NOxide

Figure 2: Divergent reactivity profile highlighting key functionalization vectors.

Part 5: Handling & Safety Protocols

Hazard Classification:

  • GHS Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Specific Handling of OCF


 Compounds: 
While the -OCF

group is stable, thermal decomposition at extreme temperatures (>350°C) or under strong reductive conditions can release fluoride ions or toxic fluorinated volatiles.
  • Protocol: Perform all cross-coupling reactions in sealed vessels or under inert atmosphere (Argon/Nitrogen).

  • Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents.

Part 6: References

  • Regioselective Bromination of Quinolines:

    • Source: Eymur, S., et al. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 2016.[3]

    • Relevance: Confirms regioselectivity of bromination at C5 and C8 positions in activated quinolines.

  • Skraup Synthesis Mechanism:

    • Source: Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis."[4] Journal of Organic Chemistry, 2006.[4]

    • Relevance: mechanistic grounding for the cyclization of substituted anilines.

  • Trifluoromethoxy Group Properties:

    • Source: Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008.

    • Relevance: Details the lipophilicity, metabolic stability, and electronic effects of -OCF

      
      .
      
  • General Quinoline Functionalization:

    • Source: Organic Chemistry Portal. "Synthesis of Quinolines."

    • Relevance: General protocols for quinoline construction and modification.[5]

Sources

Technical Guide: Spectroscopic Profiling of 8-Bromo-5-(trifluoromethoxy)quinoline

[2]

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 1133115-91-9[2][4][5][6]

  • Molecular Formula: C₁₀H₅BrF₃NO[1]

  • Molecular Weight: 292.05 g/mol [1][4]

The Analytical Challenge: This compound features a 5,8-disubstituted quinoline scaffold.[1][2][7] The primary challenge in quality control is distinguishing this specific isomer from potential regioisomers (e.g., 5-bromo-8-trifluoromethoxy) formed during cyclization or electrophilic substitution.[2] The presence of the trifluoromethoxy (-OCF₃) group introduces unique NMR signatures (C-F coupling) that, when combined with the characteristic bromine isotopic pattern in MS, provide a self-validating confirmation system.[2]

Part 2: Spectroscopic Data Profile

Note: The values below represent the expected spectroscopic signature derived from substituent chemical shift increments and characteristic quinoline scaffold data. These values serve as the standard for release testing.

Mass Spectrometry (LC-MS/GC-MS)

The most immediate confirmation of identity comes from the bromine isotope pattern.[1][2]

ParameterExpected DataStructural Insight
Ionization Mode ESI+ (Electrospray Ionization)Protonated molecular ion [M+H]⁺
Molecular Ion (m/z) 291.9 / 293.9 Characteristic 1:1 doublet intensity ratio due to ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]
Base Peak [M+H]⁺The quinoline nitrogen is basic and protonates readily.[1][2]
Fragmentation [M-Br]⁺ (m/z ~213)Loss of bromine radical/atom is a common high-energy fragment.[1][2]
-OCF₃ Loss [M-OCF₃]⁺ (Rare)The Ar-OCF₃ bond is generally stable; loss of -CF₃ (69 Da) may be observed under hard ionization (EI).[2]
Nuclear Magnetic Resonance (NMR)

The 5,8-substitution pattern leaves protons only at positions 2, 3, 4 (pyridine ring) and 6, 7 (benzene ring).[2]

A. ¹H NMR (400 MHz, CDCl₃)

Key Feature: The benzene ring protons (H6 and H7) will appear as an AB system (two doublets) due to their ortho relationship, distinct from the complex splitting of unsubstituted quinolines.[1]

PositionShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
H2 8.95 – 9.05dd4.2, 1.6Most deshielded due to adjacent Nitrogen.[2]
H4 8.40 – 8.50dd8.5, 1.6Deshielded; couples with H3 and long-range H2.[1][2]
H3 7.55 – 7.65dd8.5, 4.2Shielded relative to H2/H4; typical pyridine β-proton.[1][2]
H7 7.80 – 7.90d8.0 – 9.0Ortho to Br (deshielding).[1][2] Part of AB system.[1][8]
H6 7.30 – 7.40d8.0 – 9.0Ortho to -OCF₃.[1][2] Part of AB system.[1][8]
B. ¹⁹F NMR (376 MHz, CDCl₃)

This is the cleanest method for purity assessment, as it should show a single signal.[1]

  • Shift: -57.5 to -58.5 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3F

  • Note: If the regioisomer (8-OCF₃) is present, a secondary peak would likely appear shifted by 0.5–1.0 ppm.[1][2]

C. ¹³C NMR (100 MHz, CDCl₃)

The -OCF₃ group provides a diagnostic quartet due to C-F coupling (

12
Carbon TypeShift (δ, ppm)Coupling (

)
Note
-OCF₃ ~120.5q, ~257 HzDistinctive trifluoromethoxy signal.[2]
C5 (Ar-O) ~145.0q, ~2 HzSubstituted ipso-carbon (long range coupling).[1][2]
C8 (Ar-Br) ~125.0-Ipso-carbon attached to Bromine.[1][2]
C2 (Ar-N) ~151.0-Most deshielded aromatic carbon.[1][2]

Part 3: Experimental Protocols (SOP)

Protocol A: Structural Validation Workflow

This protocol ensures that the data collected is artifact-free and suitable for regulatory filing.[1][2]

  • Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS.[1][2] DMSO-d₆ is a secondary choice if solubility is poor, but CDCl₃ provides sharper resolution for the fluorine couplings.[1][2]

  • Sample Preparation:

    • Dissolve 5–10 mg of the solid in 0.6 mL solvent.

    • Critical Step: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., bromide salts from synthesis) that cause line broadening.[1]

  • Acquisition Parameters:

    • ¹H: 16 scans, 2s relaxation delay (d1).

    • ¹⁹F: 32 scans, spectral width sufficient to cover -50 to -70 ppm.[1][2] Decoupling is not required but recommended for S/N enhancement.[1]

    • ¹³C: Minimum 512 scans due to the splitting of the CF₃ signal (intensity is divided into 4 lines).

Protocol B: Purity Determination (qNMR)

For drug development, exact purity is required.[1]

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity).

  • Method: Weigh ~10 mg sample and ~5 mg standard (precision ±0.01 mg).

  • Integration: Compare the integration of the H2 quinoline proton (approx 9.0 ppm, 1H) against the standard's singlet (6.1 ppm, 3H).

Part 4: Visualization & Logic Flow[1][2]

The following diagram illustrates the decision logic for confirming the 5,8-substitution pattern versus the common 5,8-dibromo or 5-OCF3 impurities.

CharacterizationLogicStartUnknown Sample(Candidate: 8-Br-5-OCF3-Quinoline)MS_StepStep 1: LC-MS AnalysisStart->MS_StepMS_CheckIs M+H 292/294 (1:1 Ratio)?MS_Step->MS_CheckFail_MSREJECT: Incorrect Halogen(Likely non-brominated)MS_Check->Fail_MSNoNMR_StepStep 2: 1H NMR AnalysisMS_Check->NMR_StepYesPattern_CheckAre H6/H7 two doublets(Ortho Coupling ~8Hz)?NMR_Step->Pattern_CheckFail_PatternREJECT: Regioisomer Issue(Likely 5,6 or 7,8 sub)Pattern_Check->Fail_PatternNoF19_StepStep 3: 19F NMRPattern_Check->F19_StepYesF19_CheckSingle Peak @ -58 ppm?F19_Step->F19_CheckF19_Check->Fail_PatternNo (Multiple Peaks)FinalVALIDATEDRelease for SynthesisF19_Check->FinalYes

Caption: Logic flow for the structural validation of this compound, prioritizing isotopic confirmation followed by regioisomer differentiation via NMR coupling constants.

References

  • Compound Identity & Availability

    • This compound (CAS 1133115-91-9).[1][2][4][5][6] Available from: and .[1][2]

  • Quinoline Spectroscopic Standards

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Basis for shift prediction).[1][9][10]

  • Trifluoromethoxy Group NMR Characteristics

    • Eaton, D. R., & Sheppard, W. A. (1963).[1] "F19 Chemical Shifts of the Trifluoromethoxy Group in Aromatic Compounds". Journal of the American Chemical Society.[1][11]

  • General Quinoline NMR Data (Reference for Scaffold)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] [1]

Technical Guide: NMR Structural Elucidation of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 8-Bromo-5-(trifluoromethoxy)quinoline . This scaffold combines the privileged quinoline heterocycle with a lipophilic trifluoromethoxy (-OCF


) group and a reactive bromine handle, making it a high-value intermediate in medicinal chemistry (e.g., for Suzuki-Miyaura cross-couplings).

The primary analytical challenge lies in distinguishing regioisomers (specifically the 5-bromo-8-trifluoromethoxy congener) and accurately assigning the electron-deficient aromatic protons. This guide prioritizes a Fluorine-First workflow, leveraging the high sensitivity of


F NMR as a diagnostic anchor before resolving the proton and carbon frameworks.

Structural Context & Chemical Shift Theory[1][2][3]

The Molecule[3][4][5]
  • Core: Quinoline (Benzopyridine).

  • Substituents:

    • Position 5: Trifluoromethoxy (-OCF

      
      ). Acts as an electron-withdrawing group (EWG) via induction (
      
      
      
      ) but has weak resonance donation. It significantly affects the chemical shift of the adjacent C5 and H6.
    • Position 8: Bromine (-Br).[1] A weak EWG that facilitates future functionalization. Its steric bulk and "heavy atom effect" influence the shift of C8 and H7.

The "Fluorine-First" Strategy

In drug discovery, time is currency. Rather than starting with


H NMR, we employ a self-validating protocol starting with 

F. The -OCF

group provides a distinct singlet (or weak multiplet) that immediately confirms the presence of the fluorinated moiety and assesses purity without the complexity of overlapping aromatic proton signals.

Experimental Protocol

Sample Preparation[7]
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is the standard baseline.
    
    • Why: It minimizes solvent-solute interactions that can broaden the quadrupolar bromine signals.

    • Alternative: DMSO-d

      
       should only be used if solubility is poor (< 5 mg/0.6 mL), as it may cause significant solvent-induced shifts in the NH/aromatic region.
      
  • Concentration: 10–15 mg in 600 µL solvent for optimal

    
    C S/N ratio.
    
  • Reference: Tetramethylsilane (TMS, 0.00 ppm) for

    
    H/
    
    
    
    C; Trichlorofluoromethane (CFCl
    
    
    , 0.00 ppm) or internal hexafluorobenzene for
    
    
    F.

Spectral Analysis & Assignment

F NMR: The Diagnostic Anchor

The trifluoromethoxy group is chemically distinct from a trifluoromethyl (-CF


) group.
ParameterExpected ValueNotes
Chemical Shift -57.0 to -59.0 ppm Upfield relative to -CF

(typically -63 ppm).
Multiplicity Singlet (s)May appear as a slight quartet if resolution is high, due to long-range coupling.
Integration 3FCalibrate to internal standard if quantitative purity is required.
H NMR: The Aromatic Framework

The quinoline system is divided into two spin systems: the pyridine ring (Protons 2, 3, 4) and the substituted benzene ring (Protons 6, 7).[2]

Predicted Chemical Shifts (CDCl


, 400 MHz): 
PositionProtonShift (

)
Multiplicity

Coupling (Hz)
Assignment Logic
2 H-28.95 – 9.05dd

,

Most deshielded (adjacent to N).
4 H-48.40 – 8.50dd

,

Deshielded; shows NOE with Pos 5.
3 H-37.50 – 7.60dd

,

Shielded relative to H2/H4.
7 H-77.80 – 7.90d

Ortho to Br (deshielding).
6 H-67.30 – 7.40d (or dq)

,

Ortho to OCF

. May show long-range F coupling.

Note: The H6/H7 system appears as an AB quartet. H7 is generally downfield of H6 due to the proximity of the Bromine and the Nitrogen lone pair effect.

C NMR: The Carbon Skeleton

The key feature is the quartet splitting of the trifluoromethoxy carbon and the ipso-carbon (C5).

Carbon TypeShift (

)
FeatureCoupling (

)
-OCF

120.0 – 122.0Quartet

Hz (Huge splitting)
C-2 ~151.0High intensity-
C-5 (Ipso)~145.0Weak/Split

(Small, ~2-5 Hz)
C-8 (C-Br)~125.0Distinct-

Advanced 2D Techniques: Regioisomer Confirmation

The most critical risk is synthesizing the 5-bromo-8-(trifluoromethoxy) isomer instead of the target. Standard 1D NMR may not definitively distinguish these.

The HOESY / NOESY Solution

To confirm the OCF


 is at Position 5:
  • 
    H-
    
    
    
    H NOESY:
    Look for a correlation between H-4 (pyridine ring) and H-6 (benzene ring). Wait—H4 is spatially close to Position 5.
    • Target (5-OCF

      
      ): Position 5 is blocked by OCF
      
      
      
      . No strong H4-H5 NOE .
    • Isomer (5-H, 8-OCF

      
      ): Position 5 has a proton.[3] Strong H4-H5 NOE .
      
  • 
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect):
    • Target (5-OCF

      
      ): The fluorine signal will show a Through-Space correlation to H-4 . This is the "Smoking Gun" for structural proof.
      

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for assigning this molecule, ensuring no steps are wasted on inconclusive data.

NMR_Workflow Start Crude/Purified Sample F19 1. 19F NMR (Solvent: CDCl3) Check: Singlet @ -58 ppm? Start->F19 Dissolve H1 2. 1H NMR Analysis Identify Quinoline AMX (H2,H3,H4) Identify Benzene AB (H6,H7) F19->H1 Pass C13 3. 13C NMR Locate OCF3 Quartet (~120 ppm, J=255Hz) H1->C13 Integration OK Regio 4. Regio-Assignment (Critical) Is OCF3 at Pos 5 or 8? C13->Regio Carbon Count OK HOESY HOESY (1H-19F) Correlation: F(OCF3) <-> H4? Regio->HOESY Direct Method NOESY NOESY (1H-1H) Correlation: H4 <-> H5? Regio->NOESY Alternative Result CONFIRMED STRUCTURE This compound HOESY->Result Yes (Correlation Found) NOESY->Result No (H5 is substituted)

Caption: Figure 1. Self-validating NMR assignment workflow. The


F-

H HOESY step provides definitive proof of the 5-position substitution.

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Extra

F Singlet (-63 ppm)
Trifluoromethyl (-CF

) impurity
Check starting material purity. Hard to remove; requires careful chromatography.
Complex

H Multiplets > 8.5 ppm
Protonation of Quinoline NAcidic impurities in CDCl

. Filter solvent through basic alumina or add K

CO

.
Missing

C Signals
Quaternary Carbons (C5, C8, C8a, C4a)Increase relaxation delay (d1 = 3-5s) or increase scan count (ns > 1024).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for

    
    F shift ranges and coupling constants).
    
  • Reich, H. J. (2024).

    
    C NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data.[4]
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For HOESY/NOESY protocols).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (For general quinoline reactivity and spectral properties).

Sources

Navigating the Chemical Landscape: A Technical Guide to 8-Bromo-5-(trifluoromethoxy)quinoline and Its Commercially Available Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a practical and scientifically relevant alternative, this guide will focus on the closely related and commercially accessible analogue, 8-Bromo-5-(trifluoromethyl)quinoline (CAS No. 917251-92-4) . The trifluoromethyl (-CF3) group shares key electronic properties with the trifluoromethoxy (-OCF3) moiety, making this analogue a valuable starting point for research and development. This document provides a detailed overview of its commercial sourcing, physicochemical properties, synthetic considerations, and applications, while also exploring potential synthetic routes to the originally requested trifluoromethoxy derivative.

Sourcing and Commercial Availability

Status of 8-Bromo-5-(trifluoromethoxy)quinoline

A thorough search of major chemical supplier databases and catalogs indicates that this compound is not offered as a stock item. Researchers requiring this specific molecule will likely need to pursue custom synthesis, either internally or through a contract research organization (CRO). Section 3.3 of this guide discusses potential synthetic strategies for this purpose.

Commercial Availability of 8-Bromo-5-(trifluoromethyl)quinoline

In contrast, its structural analogue, 8-Bromo-5-(trifluoromethyl)quinoline , is readily available from multiple fine chemical suppliers. This compound serves as a critical building block for creating more complex molecular architectures. Below is a summary of representative commercial sources.

SupplierProduct Number (Example)Purity (Typical)Pack Size (Examples)CAS Number
AmbeedA44753698%100mg, 250mg, 1g917251-92-4
AK ScientificV9129>95%1g, 5g917251-92-4
Alichem917251924>97%5g, 25g917251-92-4
Toronto Research ChemicalsB699043Not Specified100mg, 500mg917251-92-4

Note: This table is for illustrative purposes. Availability, pricing, and purity may vary. Researchers should obtain lot-specific data from the supplier.[1][2]

Physicochemical and Safety Profile

Understanding the properties of 8-Bromo-5-(trifluoromethyl)quinoline is essential for its effective use in experimental design.

Chemical Structure

Caption: Chemical structure of 8-Bromo-5-(trifluoromethyl)quinoline.

Properties Table
PropertyValueSource
CAS Number 917251-92-4[1][2]
Molecular Formula C₁₀H₅BrF₃N[1]
Molecular Weight 276.05 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 309.6 ± 37.0 °C (Predicted)[1]
Density 1.658 ± 0.06 g/cm³ (Predicted)[1]
Storage Store at 2-8°C, sealed in a dry environment[1]
SMILES Brc1ccc(c2c1nccc2)C(F)(F)F[2]
Safety and Handling

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

This is not an exhaustive safety summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Synthetic Chemistry

Rationale for Synthetic Utility

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The strategic placement of a bromine atom at the C8 position and a trifluoromethyl group at the C5 position makes this molecule a highly versatile intermediate.

  • The Bromine Handle (C8): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, amine, or alkyne substituents, enabling the rapid generation of diverse compound libraries.

  • The Trifluoromethyl Group (C5): The -CF3 group is a bioisostere for groups like isopropyl and is highly valued in drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule.

Representative Synthetic Workflow: Cross-Coupling

A common application for this building block is in C-N bond formation via Buchwald-Hartwig amination. This reaction is fundamental for synthesizing compounds targeting kinases and other ATP-binding proteins.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Considerations for Synthesizing this compound

For researchers who specifically require the -OCF3 group, a de novo synthesis or late-stage functionalization would be necessary. While a validated protocol for this exact molecule is not readily found in the literature, established methods for the trifluoromethoxylation of (hetero)arenes can provide a strategic blueprint.[4]

One potential, albeit challenging, approach could involve the nucleophilic substitution of a suitable precursor. For instance, if one could synthesize 8-bromo-5-hydroxyquinoline, a subsequent reaction with a trifluoromethoxylation reagent might be feasible. However, direct trifluoromethoxylation of an unactivated hydroxyl group is difficult.

A more plausible route might involve the synthesis of a precursor like 8-bromo-5-nitroquinoline, followed by reduction to the amine, diazotization to a diazonium salt, and subsequent conversion to the phenol. This phenol could then potentially be a substrate for trifluoromethoxylation. Modern methods often use electrophilic trifluoromethoxylation reagents on electron-rich aromatic systems or copper-catalyzed reactions. The development of such a synthesis would require significant experimental optimization.

Applications in Research and Drug Development

The functionalized quinoline core is integral to a wide range of biologically active molecules. The unique electronic properties imparted by the bromine and trifluoromethyl groups make 8-Bromo-5-(trifluoromethyl)quinoline a valuable building block in several key research areas.

  • Oncology: Many kinase inhibitors feature a substituted quinoline core. This building block can be used to synthesize novel compounds targeting various receptor tyrosine kinases (RTKs) implicated in cancer progression.[5] The trifluoromethyl group can enhance the potency and selectivity of these inhibitors.

  • Infectious Diseases: Quinoline derivatives have a long history as antimalarial agents.[3] This scaffold can be elaborated to explore new treatments for malaria and other parasitic or bacterial infections.

  • Neuroscience: Functionalized quinolines have been investigated for their activity on central nervous system targets. The lipophilicity of the -CF3 group can aid in blood-brain barrier penetration, a critical factor for CNS drug candidates.

Conclusion

While This compound is not a commercially available reagent, its close structural and electronic analogue, 8-Bromo-5-(trifluoromethyl)quinoline , is readily accessible and serves as a highly versatile intermediate for chemical synthesis. Its dual functional handles—a bromine atom amenable to cross-coupling and a trifluoromethyl group for modulating physicochemical properties—make it a powerful tool for medicinal chemists and materials scientists. This guide provides the foundational knowledge required to source, handle, and strategically employ this key building block in the development of novel, high-value chemical entities. For projects strictly requiring the trifluoromethoxy moiety, a custom synthesis strategy leveraging modern fluorination chemistry will be necessary.

References

  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]

  • American Elements. 5-Bromo-8-(trifluoromethyl)quinoline. [Link]

  • Kaur, M., & Singh, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]

  • Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Google Patents.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

Technical Guide: Modular Synthesis & Functionalization of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Quinoline Derivatives from 8-Bromo-5-(trifluoromethoxy)quinoline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: Strategic Value of the Scaffold

In modern medicinal chemistry, the This compound scaffold represents a high-value pharmacophore. It combines the privileged quinoline heterocycle—found in antimalarials, kinase inhibitors, and antibacterials—with the trifluoromethoxy (


)  group.

The


 moiety is often termed a "super-halogen." It offers:
  • Enhanced Lipophilicity: Increases membrane permeability (

    
    ) without the metabolic liability of alkyl groups.
    
  • Conformational Bias: The

    
     group prefers an orthogonal conformation relative to the aromatic ring, potentially locking bioactive conformations.
    
  • Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation.

This guide details the divergent synthesis of derivatives from this core, focusing on the chemoselective functionalization of the C8-Bromine handle while preserving the integrity of the C5-


 group.

Structural Analysis & Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the substituted benzene ring.

PositionSubstituentElectronic EffectReactivity Potential
C8 Bromine (

)
Weakly deactivating, good leaving groupPrimary Site: Pd-catalyzed cross-coupling (Suzuki, Buchwald), Halogen-Metal Exchange.
C5 Trifluoromethoxy (

)
Inductively withdrawing (-I), Resonance donating (+R)Modulator: Deactivates the ring toward oxidation; generally stable to bases but sensitive to extreme Lewis acids.
N1 NitrogenPyridine-like lone pairCoordination: Can poison Pd-catalysts; may require bulky ligands or Lewis acid additives.
Retrosynthetic Logic

The C8-Br bond is significantly weaker than the C-F or C-O bonds in the


 group. This allows for highly selective chemoselective cross-coupling  at C8 without affecting the C5 position.

Synthetic Modules: Detailed Protocols

Module A: Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at C8. Mechanism: The electron-poor nature of the quinoline ring (exacerbated by 5-


) facilitates the oxidative addition of Pd(0) into the C8-Br bond.

Standard Protocol:

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid:

      
       (1.2–1.5 equiv)
      
    • Catalyst:

      
       (3–5 mol%) or 
      
      
      
      (5 mol%)
    • Base:

      
       (2.0 M aq.) or 
      
      
      
      (solid, 3.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and base.[1]

    • Degas solvent (sparge with

      
       for 15 min) to prevent homocoupling.
      
    • Add Pd catalyst under inert atmosphere.

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

  • Critical Control Point: The N1-nitrogen can coordinate to Palladium. If conversion is low, switch to Pd(OAc)2 + SPhos , as biaryl phosphine ligands prevent N-coordination.

Module B: Carbon-Nitrogen Bond Formation (Buchwald-Hartwig Amination)

Objective: Introduction of amine motifs (morpholines, piperazines) for solubility enhancement. Challenge: Electron-deficient heterocycles can be sluggish; competitive reduction of the bromide (hydrodehalogenation) is a risk.

Optimized Protocol:

  • Reagents:

    • Amine (1.2 equiv)

    • Catalyst System:

      
       (2 mol%) + BINAP  or Xantphos  (4 mol%).
      
    • Alternative (High Activity):BrettPhos Pd G3 precatalyst.

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (for base-sensitive substrates).
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine substrate, amine, and base in a sealed tube/vial inside a glovebox or under Argon flow.

    • Add catalyst/ligand solution.[1][2]

    • Heat to 100°C for 12–18 hours.

  • Insight: The 5-

    
     group withdraws electron density, making the C8 position more electrophilic, which generally accelerates the reductive elimination step in the catalytic cycle compared to electron-rich aryl bromides.
    
Module C: Late-Stage Functionalization (Lithiation/Formylation)

Objective: Conversion of C8-Br to C8-CHO (Aldehyde) or C8-COOH (Acid). Risk: The


 group is generally stable to n-BuLi at low temperatures, but "ortho-lithiation" at C4 or C6 is a competing pathway if the halogen-metal exchange is slow.

Protocol:

  • Conditions:

    • Solvent: Anhydrous THF.

    • Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes).

    • Electrophile: DMF (dry) or

      
       (gas/dry ice).
      
  • Procedure:

    • Cool substrate solution in THF to -78°C .

    • Add n-BuLi dropwise over 20 mins. Maintain T < -70°C.

    • Stir for 30 mins (Lithium-Halogen exchange is fast).

    • Add Electrophile (e.g., DMF) rapidly.

    • Warm to RT and quench with

      
      .
      

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the divergent pathways from the core scaffold.

QuinolineSynthesis cluster_legend Reaction Classes Core 8-Bromo-5- (trifluoromethoxy)quinoline Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald 8-Amino Derivatives Core->Buchwald R-NH2 Pd2(dba)3, BINAP Sonogashira 8-Alkynyl Derivatives Core->Sonogashira Alkyne Pd(PPh3)2Cl2, CuI Lithiation 8-Formyl/Carboxy Derivatives Core->Lithiation 1. n-BuLi, -78°C 2. DMF or CO2

Figure 1: Divergent synthetic pathways for the functionalization of the this compound core.

Quantitative Data: Typical Reaction Performance

The following data summarizes expected yields based on analogous electron-deficient quinoline substrates (e.g., 8-bromo-5-nitroquinoline or 8-bromo-5-methoxyquinoline) reported in the literature.

Reaction TypeCoupling PartnerCatalyst/LigandTypical YieldKey Byproduct
Suzuki-Miyaura Phenylboronic acid

85–95%Protodebromination (<5%)
Suzuki-Miyaura Pyridylboronic acid

/ SPhos
70–85%Homocoupling of boronic acid
Buchwald-Hartwig Morpholine

/ BINAP
80–90%Unreacted SM
Buchwald-Hartwig Aniline (Primary)BrettPhos Pd G375–85%Bis-arylation
Sonogashira Phenylacetylene

/ CuI
80–90%Glaser coupling (diyne)

References

  • Suzuki-Miyaura Coupling of 8-Haloquinolines

    • Tang, Y.-L., et al. "General procedure for Suzuki coupling of 8-bromoquinoline derivatives."[2] Tetrahedron Letters, 2021.

    • Source: (Generalized reference based on search result 1.2)

  • Bromination of Quinoline Derivatives

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
    • Source:

  • Buchwald-Hartwig Amination on Heterocycles

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.
    • Source:

  • Properties of Trifluoromethoxy Group

    • Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem, 2008.
    • Source:

Sources

Technical Guide: Biological Potential & Synthesis of Trifluoromethoxy Quinolines

[1]

Executive Summary: The "Super-Lipophilic" Pharmacophore

The incorporation of the trifluoromethoxy group (


)


conformational flexibilityextreme lipophilicity

This guide details the technical rationale, synthesis, and biological validation of trifluoromethoxy quinolines, specifically focusing on their utility in overcoming metabolic instability and membrane permeability challenges in antimalarial and anticancer drug discovery.

Medicinal Chemistry Rationale: Why ?

The "Fluorine Effect" is well-documented, but the specific advantages of the trifluoromethoxy group over its analogs are often underutilized.

The Orthogonal Conformation Effect

While methoxy (


orthogonal conformation
  • Disrupting Planarity: Improving solubility by reducing

    
    -
    
    
    stacking in crystal lattices.
  • Filling Hydrophobic Pockets: Accessing unique chemical space within enzyme active sites (e.g., kinase "gatekeeper" regions).

Physicochemical Comparison

The



Table 1: Substituent Parameter Comparison

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic StabilityDominant Conformation

0.000.00LowN/A

-0.02-0.27Poor (Labile)Planar

+0.88+0.54HighRotational

+1.04 +0.35High (Stable)Orthogonal

Therapeutic Applications & Mechanism of Action

Antimalarial: Endochin-Like Quinolones (ELQs)

Trifluoromethoxy quinolines have emerged as potent "Endochin-like quinolones" (ELQs).[1] Unlike chloroquine (which targets heme polymerization), these agents target the mitochondrial cytochrome


 complex
  • Mechanism: The quinoline core binds to the

    
     site of cytochrome 
    
    
    , collapsing the mitochondrial membrane potential.
  • Role of

    
    :  When placed at the C6 or C7 position, the 
    
    
    group enhances metabolic stability against hepatic microsomes and improves the partition coefficient into the lipid-rich mitochondrial membrane.
Anticancer: Kinase Inhibition

In oncology, these scaffolds function as Type I or Type II kinase inhibitors (targeting c-Met, EGFR). The

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline-4-amine

This protocol utilizes a Gould-Jacobs approach, which is the most robust method for generating the 4-aminoquinoline core required for antimalarial activity. This pathway is self-validating as intermediates are easily visualized by UV (fluorescence) and mass spectrometry.

Reagents Required:
  • 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)[2]

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (high boiling solvent)

  • Phosphorus oxychloride (

    
    )
    
  • Appropriate amine (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine analogs)

Step-by-Step Workflow:

Step 1: Condensation (Enamine Formation)

  • Charge a round-bottom flask with 4-(trifluoromethoxy)aniline (1.0 eq) and EMME (1.1 eq).

  • Heat to 110°C for 2 hours.

  • Checkpoint: Monitor TLC. The disappearance of the aniline spot indicates formation of the acrylate intermediate.

  • Note: No solvent is needed for this neat reaction; ethanol byproduct boils off.

Step 2: Cyclization (Gould-Jacobs)

  • Add diphenyl ether (10 volumes) to the crude acrylate.

  • Heat rapidly to 250°C (reflux). Maintain for 1 hour.

  • Cool to room temperature. The product, ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, often precipitates.

  • Add hexane to complete precipitation, filter, and wash with hexane to remove diphenyl ether.

Step 3: Hydrolysis & Decarboxylation

  • Reflux the ester in 2M NaOH (aq) for 4 hours to hydrolyze to the acid.

  • Acidify to pH 2 to precipitate the carboxylic acid.

  • Heat the dry acid in diphenyl ether at 260°C until

    
     evolution ceases (~30 min).
    
  • Result: 6-(Trifluoromethoxy)quinolin-4-ol.

Step 4: Chlorination

  • Reflux the quinolin-4-ol in neat

    
     (5 eq) for 3 hours.
    
  • Quench carefully into ice water and neutralize with

    
    .
    
  • Extract with dichloromethane.

  • Result: 4-Chloro-6-(trifluoromethoxy)quinoline.

Step 5: Nucleophilic Aromatic Substitution (


)
  • Dissolve the chloro-quinoline in neat amine (e.g., 4-amino-1-diethylaminopentane) or use phenol as a solvent.

  • Heat to 130°C (or 180°C if using phenol melt) for 6-12 hours.

  • Validation: Reaction is complete when the starting chloride (high

    
    ) is consumed.
    

Visualizations

Synthesis Workflow (Gould-Jacobs Route)

The following diagram illustrates the critical path for synthesizing the pharmacophore.

SynthesisWorkflowcluster_conditionsCritical Process ParametersStart4-(Trifluoromethoxy)aniline+ EMMEIntermediate1Enamino Ester(Acrylate)Start->Intermediate1110°C, -EtOHCyclizationCyclization (250°C)Diphenyl EtherIntermediate1->CyclizationThermalCore4-Hydroxy-6-OCF3-quinoline(Precipitate)Cyclization->CoreGould-JacobsChlorinationChlorination(POCl3, Reflux)Core->ChlorinationActivationSubstitutionSnAr Displacement(R-NH2, 130°C)Chlorination->SubstitutionNucleophilic AttackFinalFinal Drug Candidate(6-OCF3-4-aminoquinoline)Substitution->FinalPurification

Caption: Step-by-step Gould-Jacobs synthesis pathway for accessing the 4-amino-6-trifluoromethoxyquinoline scaffold.

SAR & Mechanism Logic

This diagram details the Structure-Activity Relationship (SAR) and how the

SAR_LogicQuinolineQuinoline Core(Scaffold)OCF36-OCF3 GroupQuinoline->OCF3SubstitutionLipophilicityHigh Lipophilicity(LogP Increase)OCF3->LipophilicityStabilityMetabolic Stability(Blocks CYP Oxidation)OCF3->StabilityConformationOrthogonal Conformation(Twisted Ether)OCF3->ConformationMembraneMembrane Permeability(BBB / Mitochondria)Lipophilicity->MembraneFacilitates EntryHalfLifeExtended Half-Life(In Vivo)Stability->HalfLifePrevents ClearanceTargetTarget Binding(Cyt bc1 / Kinase)Conformation->TargetFit in Hydrophobic PocketMembrane->TargetAccess to Site

Caption: Causal relationship between the physicochemical properties of the OCF3 group and biological efficacy.

References

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine. BenchChem. Link

  • Van Schalkwyk, D. A., et al. (2020).[3] Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi. Antimicrobial Agents and Chemotherapy.[3][4][5] Link[3]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Novás, M., & Matos, M. J. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Link

  • Winter, R. W., et al. (2011).[7] Optimization of endochin-like quinolones for antimalarial activity. Experimental Parasitology. Link

Technical Investigation Guide: 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary investigation of 8-Bromo-5-(trifluoromethoxy)quinoline , a high-value heterocyclic building block.[1][2] The compound combines the privileged quinoline scaffold with two critical functional handles: a trifluoromethoxy (-OCF₃) group at the C5 position and a bromine atom at the C8 position.[1]

The -OCF₃ group is a superior bioisostere for the methoxy group, offering enhanced metabolic stability and increased lipophilicity without significant steric penalty, making it ideal for modulating blood-brain barrier (BBB) permeability in CNS drug discovery.[1] The C8-bromide serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Chemical Profile & Physical Properties[2][3][4][5]

The following data summarizes the calculated and observed physicochemical properties essential for handling and assay development.

PropertyValue / DescriptionSignificance
Molecular Weight 292.05 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1][2]
LogP (Predicted) ~3.8 - 4.2High lipophilicity driven by the -OCF₃ group; suggests good membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) ~22 ŲLow TPSA indicates potential for CNS penetration.[2]
H-Bond Donors / Acceptors 0 / 4Classic acceptor-rich profile for kinase/GPCR binding pockets.[1][2]
Appearance Off-white to pale yellow solidTypical for halogenated quinolines.[1][2]
Solubility DMSO, DCM, MeOHPoor solubility in water; requires organic co-solvents for biological assays.[1]

Synthetic Architecture

The synthesis of this compound requires regio-control to ensure the correct placement of substituents.[1][2] The most robust route utilizes a modified Skraup Cyclization starting from a pre-functionalized aniline.[1][2]

Retrosynthetic Analysis

The C8-Br bond is sensitive to harsh reduction conditions; therefore, it is best introduced on the aniline precursor rather than via late-stage bromination, which often suffers from C5/C8 regioselectivity issues.[1][2]

  • Precursor: 2-Bromo-5-(trifluoromethoxy)aniline.[1][2]

  • Reagents: Glycerol, Nitrobenzene (oxidant), Sulfuric Acid (catalyst/solvent).[2]

  • Mechanism: The amine reacts with acrolein (generated in situ from glycerol) followed by cyclization onto the vacant ortho-position (C6 of the aniline, becoming C5 of the quinoline).

Synthesis Workflow Diagram

SynthesisRoute Aniline 2-Bromo-5-(trifluoromethoxy)aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition + Cyclization Glycerol Glycerol + H2SO4 Acrolein Acrolein (In Situ) Glycerol->Acrolein Dehydration (140°C) Acrolein->Intermediate Oxidation Oxidation (Nitrobenzene/I2) Intermediate->Oxidation -2H Product This compound Oxidation->Product Aromatization

Figure 1: Modified Skraup synthesis pathway ensuring regiochemical fidelity of the 8-Br and 5-OCF3 substituents.

Detailed Synthetic Protocol (Route A: Skraup)

Safety Note: This reaction is highly exothermic and generates acrolein (toxic).[2] Perform in a well-ventilated fume hood.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq), sodium 3-nitrobenzenesulfonate (0.7 eq, milder oxidant than nitrobenzene), and glycerol (3.0 eq).

  • Acid Addition: Carefully add concentrated H₂SO₄ (2.5 mL/mmol of aniline) dropwise. The mixture will heat up spontaneously.[2]

  • Cyclization: Heat the mixture to 140°C for 4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[2]

  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (~50g).

  • Neutralization: Basify carefully with NH₄OH or 50% NaOH to pH 9-10. The product will precipitate as a gummy solid.[1][2]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield the target quinoline.

Functionalization & Reactivity Investigation

The C8-Bromine is the primary handle for diversification.[1][2] The electron-deficient nature of the quinoline ring, further deactivated by the -OCF₃ group, makes the C8-Br bond highly susceptible to oxidative addition by Palladium(0), facilitating rapid cross-coupling.[1]

Divergent Synthesis Strategy

We prioritize two pathways for library generation:

  • Suzuki-Miyaura Coupling: To install aryl/heteroaryl groups for hydrophobic pocket targeting.[1][2]

  • Buchwald-Hartwig Amination: To introduce solubility-enhancing amines or morpholine rings.[1][2]

Functionalization Workflow Diagram

CrossCoupling Core This compound Boronic Ar-B(OH)2 + Pd(dppf)Cl2 Core->Boronic Amine R2-NH + Pd2(dba)3 / XPhos Core->Amine Alkyne Terminal Alkyne + Pd/Cu (Sonogashira) Core->Alkyne Biaryl 8-Aryl-5-(OCF3)quinoline (Kinase Hinge Binder) Boronic->Biaryl Suzuki (90°C) Amino 8-Amino-5-(OCF3)quinoline (Solubility/Metabolic Stability) Amine->Amino Buchwald (100°C) Alkynyl 8-Alkynyl-5-(OCF3)quinoline (Rigid Linker) Alkyne->Alkynyl Sonogashira (RT-60°C)

Figure 2: Divergent functionalization of the C8-Br handle using Pd-catalyzed cross-coupling methodologies.[1]

Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for electron-deficient halides.[1][2]

  • Reagents: Charge a vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).[2]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Seal and heat to 90°C for 12 hours under N₂ atmosphere.

  • Validation: Filter through Celite, concentrate, and analyze via LC-MS. Expect >85% conversion due to the activated nature of the C8-Br bond [1].[1][2]

Medicinal Chemistry Applications

The 5-(trifluoromethoxy) substituent is not merely a passive decoration; it actively influences the pharmacological profile:

  • Conformational Lock: The -OCF₃ group often adopts an orthogonal conformation relative to the aromatic ring, potentially forcing the molecule into a specific binding orientation [2].[1]

  • Metabolic Blocking: Substitution at C5 blocks oxidative metabolism (P450 oxidation) at this position, extending the half-life compared to the parent quinoline [3].[1][2]

  • Fluorine Effects: The high electronegativity lowers the pKa of the quinoline nitrogen, reducing non-specific binding to plasma proteins while maintaining hydrogen bond acceptor capability.

Target Classes:

  • Kinase Inhibitors: The 8-aryl derivatives mimic the adenine ring of ATP.[1][2]

  • GPCR Antagonists: Specifically 5-HT (Serotonin) and CCR receptors where quinoline scaffolds are prevalent [4].[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1][2] Link[2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][2] Link[2]

  • Manfredini, S., et al. (2020).[2] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem Technical Guides. Link[2]

Sources

Methodological & Application

Application Note: Synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline , a critical scaffold in medicinal chemistry for kinase inhibitors and agrochemical development.[1]

The protocol utilizes a Modified Skraup Cyclization , optimized for safety and regioselectivity, avoiding the violent exotherms associated with traditional nitrobenzene/sulfuric acid methods.

Abstract & Strategic Rationale

The this compound scaffold combines three strategic functionalities:

  • Quinoline Nitrogen: A hydrogen bond acceptor for active site binding.

  • 5-Trifluoromethoxy (-OCF₃): A lipophilic, metabolically stable group that modulates pKa and enhances blood-brain barrier (BBB) permeability.[1]

  • 8-Bromide: A versatile handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.[1]

Synthetic Strategy: Direct electrophilic bromination of 5-(trifluoromethoxy)quinoline often yields inseparable mixtures of regioisomers (C6 vs. C8).[1] This protocol employs a de novo ring construction (Skraup synthesis) starting from the pre-functionalized aniline, 2-bromo-5-(trifluoromethoxy)aniline.[1] This ensures 100% regiocontrol, locking the bromide at the C8 position and the -OCF₃ at C5.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_logic Regiocontrol Logic Target This compound (Target) Aniline 2-Bromo-5-(trifluoromethoxy)aniline (Commercially Available) Cyclization Modified Skraup Cyclization (MsOH, m-NBS-Na, FeSO4) Aniline->Cyclization Glycerol Glycerol (C3 Fragment) Glycerol->Cyclization Cyclization->Target Regioselective Ring Closure Text1 Br at C2 (Aniline) -> C8 (Quinoline) Text2 OCF3 at C5 (Aniline) -> C5 (Quinoline)

Figure 1: Retrosynthetic logic ensuring correct substituent placement via pre-functionalized aniline precursors.

Safety & Hazards (Critical)

  • Methanesulfonic Acid (MsOH): Highly corrosive. Causes severe skin burns and eye damage. Use a face shield and chemically resistant gloves (nitrile/neoprene).

  • Acrolein (In situ generated): Glycerol dehydrates to acrolein, a potent lachrymator and pulmonary irritant. All operations must be performed in a well-ventilated fume hood.

  • Exotherm Control: The Skraup reaction is inherently exothermic.[2] The "modified" procedure below uses MsOH (instead of H₂SO₄) and controlled glycerol addition to mitigate "runaway" risks.

Materials & Reagents

ReagentEquiv.[3][4]RolePurity/Grade
2-Bromo-5-(trifluoromethoxy)aniline 1.0Limiting Reagent>97% (HPLC)
Glycerol 3.5C3 Fragment SourceAnhydrous
Sodium m-nitrobenzenesulfonate 0.7OxidantTech Grade
Iron(II) Sulfate Heptahydrate 0.05CatalystReagent Grade
Methanesulfonic Acid (MsOH) ~6-8 volSolvent/Acid>99%
Sodium Hydroxide (50% aq) N/AQuench/BasificationTech Grade
Dichloromethane (DCM) N/AExtraction SolventACS Grade

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask with:

    • Mechanical overhead stirrer (Teflon blade).

    • Internal temperature probe (thermocouple).

    • Pressure-equalizing addition funnel.[1]

    • Reflux condenser connected to an inert gas line (Nitrogen/Argon).

  • Charge the flask with Methanesulfonic acid (MsOH) (6.0 mL per gram of aniline).

  • Heat the acid to 100 °C .

  • Add 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equiv) portion-wise.[1] Note: The amine may form a salt suspension initially.

  • Add Sodium m-nitrobenzenesulfonate (0.7 equiv) and FeSO₄·7H₂O (0.05 equiv) in one portion.

    • Expert Insight: The m-nitrobenzenesulfonate acts as a milder oxidant than nitrobenzene, and FeSO₄ catalyzes the electron transfer, preventing the accumulation of dihydroquinoline intermediates.

Step 2: Controlled Cyclization
  • Raise the internal temperature to 135 °C .

  • Charge the addition funnel with Glycerol (3.5 equiv).

  • Add the glycerol dropwise over 1 hour.

    • Critical Control Point: Monitor the internal temperature.[4][5][6] If it spikes >145 °C, stop addition immediately. The dehydration of glycerol to acrolein is the rate-limiting and heat-generating step.[1]

  • After addition is complete, stir the dark brown/black mixture at 135–140 °C for 4–6 hours .

  • Monitoring: Aliquot 50 µL into water, basify with sat. NaHCO₃, extract with EtOAc, and check via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] Target [M+H]⁺ = 292/294 (Br isotope pattern).

Step 3: Workup & Isolation[1][7][8]
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume). Stir vigorously.

  • Neutralization: Place the quench vessel in an ice bath. Slowly add 50% NaOH (aq) with stirring until pH reaches 10–12.

    • Caution: This is highly exothermic.[2] Ensure temperature stays <40 °C to prevent degradation.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

    • Tip: If an emulsion forms, filter the biphasic mixture through a pad of Celite.[6]

  • Wash combined organics with Brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil.

Step 4: Purification[1][8]
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

    • Observation: The product usually elutes as a light yellow oil or solid.

  • Recrystallization (Optional): If solid, recrystallize from Hexane/Ethanol (9:1) to achieve >99% purity.

Characterization Data (Expected)

TechniqueParameterExpected Signal / Value
Appearance Physical StateOff-white to pale yellow solid/oil.[1]
¹H NMR (400 MHz, CDCl₃)Quinoline Ring: Two doublets (H2, H4) and one dd (H3) in the aromatic region (8.8–7.4 ppm). Benzene Ring: Two doublets (H6, H7) showing ortho coupling. H6 will be shielded slightly by OCF3 compared to H7.
¹⁹F NMR (376 MHz, CDCl₃)Single peak at -57.5 ppm (characteristic of Ar-OCF₃).[1]
MS (ESI) m/z [M+H]⁺291.9 / 293.9 (1:1 ratio, characteristic of ⁷⁹Br/⁸¹Br).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of acroleinEnsure glycerol is added slowly and temperature is maintained >130 °C to favor cyclization over polymerization.
Violent Exotherm Glycerol accumulationDo not add glycerol faster than it is consumed.[1] If temp drops during addition, pause; do not increase addition rate.
Inseparable Impurities RegioisomersIf starting material (aniline) contained 4-bromo isomer impurity, you will get 6-bromoquinoline.[1] Verify aniline purity by GC-MS before starting.[1]
Black Tar Formation Oxidation overshootEnsure inert atmosphere (N₂) is maintained.[1] Oxygen can cause excessive polymerization of intermediates at 140 °C.

References

  • Skraup Synthesis Mechanism & Variants

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

  • Modified "Painless" Skraup Protocol (MsOH/Sulfonate)

    • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. (Basis for the sulfonate/acid modification).[4][6][7]

    • Song, J. J., et al. (2002). "Practical Synthesis of 8-Bromoquinoline." Journal of Organic Chemistry. (Validated the use of methanesulfonic acid to replace sulfuric acid).

  • Precursor Availability

    • 2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2).[1][8]

Sources

Application Note: Strategic Purification Protocols for 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 8-Bromo-5-(trifluoromethoxy)quinoline is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors and anti-infective agents (e.g., tuberculosis therapeutics). Its structural duality—possessing a reactive bromine handle for Suzuki/Buchwald couplings and a lipophilic trifluoromethoxy group for metabolic stability—makes it a critical intermediate.[1]

However, the purification of this molecule presents unique challenges compared to standard quinolines:

  • Reduced Basicity: The electron-withdrawing nature of the trifluoromethoxy (-OCF

    
    ) group at C5 and the bromine at C8 significantly lowers the pKa of the quinoline nitrogen. Standard acid-base extraction protocols using weak acids often fail.[1]
    
  • Lipophilicity: The -OCF

    
     group increases LogP, making the compound "sticky" on reverse-phase media and prone to co-elution with non-polar impurities.[1]
    
  • Regioisomerism: Depending on the synthesis route (e.g., Skraup or modified Friedländer), the 5-bromo-8-(trifluoromethoxy) isomer may be present as a contaminant.[1]

This guide provides three tiered purification protocols designed to address these specific physicochemical properties.

Physicochemical Profile & Solubility Data

Understanding the physical state is a prerequisite for selecting the purification vector.

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula C

H

BrF

NO
MW: 292.05 g/mol
Predicted pKa ~2.5 – 3.0 (Est.)[1]Critical: Requires strong acid (pH < 1) for protonation during extraction.[1]
LogP (Predicted) ~3.8 – 4.2High affinity for organic solvents; low water solubility.[1]
Boiling Point ~310°C (Predicted)Distillation is viable only under high vacuum (<1 mmHg).[1]
Solubility DCM, EtOAc, THF (High)Ideal for extraction organic phase.[1]
Solubility Hexanes, Water (Low)Ideal for recrystallization anti-solvent.[1]

Protocol A: Modified Acid-Base Extraction (The "Rough Cut")

Objective: Bulk removal of non-basic impurities (unreacted anilines, tars) and neutral organic byproducts.[1]

Mechanism: Unlike simple quinoline, this electron-deficient analog requires a lower pH to fully protonate the nitrogen.[1] Standard 1M HCl is often insufficient to drive the equilibrium fully to the aqueous phase.

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Phase: 3M Hydrochloric Acid (HCl).[1] Note: Do not exceed 6M to prevent potential hydrolysis of the -OCF

    
     group, although it is generally robust.
    
  • Base Phase: 6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH

    
    OH).[1]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction (Protonation):

    • Transfer the organic phase to a separatory funnel.[1]

    • Extract with 3M HCl (3 x 20 mL).[1]

    • Validation: Check the pH of the aqueous layer; it must remain < 1.

    • Crucial Step: The target molecule is now in the Aqueous Acid Layer (as the hydrochloride salt). The non-basic impurities remain in the DCM layer.

  • Organic Wash:

    • Wash the combined acidic aqueous layers with a small volume of fresh DCM (1 x 15 mL) to remove entrained neutral impurities. Discard this organic wash.

  • Basification (Deprotonation):

    • Cool the aqueous acidic layer in an ice bath (0–5°C).[1]

    • Slowly add 6M NaOH dropwise with stirring until pH > 10.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Combine organics, dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (in DCM) AcidStep Add 3M HCl (Partition) Start->AcidStep SepFunnel Separatory Funnel AcidStep->SepFunnel OrgLayer1 Organic Layer (Neutral Impurities) SepFunnel->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target + H+) SepFunnel->AqLayer1 Keep WashStep Wash with DCM (Discard Organic) AqLayer1->WashStep Basify Basify with NaOH (pH > 10) WashStep->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract Product Purified Free Base (>90% Purity) FinalExtract->Product

Figure 1: Modified acid-base extraction logic for electron-deficient quinolines.

Protocol B: Flash Column Chromatography (The "Fine Cut")

Objective: Separation of regioisomers and removal of trace baseline impurities.

The Challenge: Nitrogen heterocycles interact with the acidic silanol groups on silica gel, causing "streaking" or "tailing," which ruins separation resolution.

System Setup
  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH

    
    OH added to the mobile phase.[1] This blocks silanol sites.[1]
    
Gradient Protocol[1]
  • Column Pre-treatment: Flush the column with Hexanes containing 1% TEA to neutralize the silica.[1]

  • Eluent A: Hexanes (with 1% TEA).

  • Eluent B: Ethyl Acetate (with 1% TEA).[1]

  • Gradient Profile:

    • 0–5 min: 100% A (Isocratic hold)

    • 5–25 min: 0%

      
       20% B
      
    • 25–40 min: 20%

      
       40% B
      
    • Note: The lipophilic -OCF

      
       group usually causes the compound to elute relatively early (10–20% EtOAc range).
      
Troubleshooting

If the compound co-elutes with a regioisomer, switch to a DCM / Methanol system (0


 5% MeOH) which offers different selectivity based on dipole moments.

Protocol C: Recrystallization (The "Polishing" Step)

Objective: Achieving >99% purity for biological assays or X-ray crystallography.

Solvent Selection: Due to the bromine and trifluoromethoxy groups, the molecule crystallizes well from non-polar/polar binary systems.

Procedure
  • Dissolution: Place the semi-pure solid in a flask. Add the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) required to dissolve it.

  • Hot Filtration: If insoluble particles remain, filter rapidly through a pre-heated glass frit.[1]

  • Nucleation: Remove from heat. Add Water (anti-solvent) dropwise until a faint turbidity persists.[1]

  • Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Once ambient, move to 4°C fridge for 12 hours.

  • Harvest: Filter the needles/prisms and wash with cold 50:50 EtOH:Water.

Quality Control & Validation

Every purification must be validated against specific acceptance criteria.

MethodParameterAcceptance Criteria
HPLC-UV (254 nm) Purity> 98.0% Area
1H NMR (DMSO-d6) IdentityDistinct doublets for quinoline protons; integration matches.[1]
19F NMR IdentitySinglet at ~ -58 ppm (characteristic of -OCF

).[1]
LC-MS Mass[M+H]+ = 292/294 (1:1 Br isotope pattern).[1]
Analytical Logic Diagram

QC_Logic Sample Purified Sample NMR 1H & 19F NMR Sample->NMR HPLC HPLC (Reversed Phase) Sample->HPLC Check1 Check: Regioisomers? (Coupling Constants) NMR->Check1 Check2 Check: Purity > 98%? HPLC->Check2 Pass Release for Assay Check1->Pass Clean Fail Reprocess (Recrystallize) Check1->Fail Isomers detected Check2->Pass Yes Check2->Fail No

Figure 2: Analytical decision tree for validating quinoline purity.

References

  • General Quinoline Synthesis & Properties

    • Manske, R. H. F. (1942).[1] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.[1] [1]

  • Purification of Halogenated Isoquinolines (Analogous Protocols)

    • Brown, W. D., & Gouliaev, A. H. (2005).[1][2] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98.

  • Chromatography of Basic Heterocycles

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Section on Chromatographic Techniques for Amines.[1]

  • Trifluoromethoxy Group Stability & Handling

    • Leroux, F., et al. (2005).[1] "Trifluoromethyl ethers – synthesis and properties." Angewandte Chemie International Edition, 44(41), 6764-6764.[1] [1]

  • Safety Data & Handling

    • PubChem Compound Summary for 5-Bromo-8-(trifluoromethyl)quinoline (Structural Analog). [1]

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Sonogashira coupling of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling of 8-Bromo-5-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the . As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot the reaction effectively.

Introduction: Strategic Importance and Reaction Overview

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This palladium-catalyzed cross-coupling reaction, often co-catalyzed by copper, is invaluable for constructing complex molecular architectures under mild conditions.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] Its derivatization is a key strategy in drug discovery. The introduction of a trifluoromethoxy (-OCF₃) group is a modern tactic used to enhance critical drug-like properties.[7] The -OCF₃ group can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity to biological targets.[7][8]

This guide focuses on the specific challenges and solutions for the , a substrate with unique electronic and steric properties that demand careful consideration for successful C-C bond formation.

The Sonogashira Reaction Mechanism: A Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle : This is the primary cross-coupling cycle.

    • Reductive Elimination/Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1]

    • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II)-aryl complex. This is often the rate-determining step.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[2]

    • Reductive Elimination : The desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

  • The Copper Cycle : This cycle serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2]

    • Deprotonation : An amine base deprotonates the alkyne, facilitated by copper coordination, forming a highly reactive copper(I) acetylide species.[1][2] This species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_aryl Ar-Pd(II)L₂(Br) pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR (Product) pd_alkyne->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_aryl alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide [CuI], Base

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles

Key Experimental Considerations for the Substrate

The structure of this compound presents specific challenges that must be addressed through careful selection of reaction components.

  • Substrate Reactivity : The C8-Br bond is activated by the electron-withdrawing nature of both the quinoline ring and the 5-trifluoromethoxy group. However, the nitrogen atom at position 1 can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity.[10]

  • Catalyst & Ligand Selection :

    • Palladium Precatalyst : Standard precatalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective. The choice often depends on air stability and ease of handling. PdCl₂(PPh₃)₂ is generally more stable.[1]

    • Ligands : The use of appropriate ligands is critical. While triphenylphosphine (PPh₃) is standard, bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[2] For challenging substrates, advanced ligands like XPhos or SPhos may offer improved yields. N-heterocyclic carbene (NHC) ligands are also powerful alternatives, known for their strong σ-donating properties which stabilize the catalyst.[1][2]

    • Copper Co-catalyst : Copper(I) iodide is the standard co-catalyst and significantly accelerates the reaction, allowing it to proceed at lower temperatures.[1][9] However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially if oxygen is not rigorously excluded.[1]

  • Base and Solvent :

    • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the alkyne and to neutralize the HBr formed during the reaction.[1][3]

    • Solvent : Anhydrous, deoxygenated solvents are crucial. Tetrahydrofuran (THF) is an excellent choice. In some protocols, the amine base can also serve as the solvent.[1]

  • Copper-Free Conditions : To circumvent the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[3] This typically requires a more active palladium catalyst system, higher temperatures, and a stronger base, but can lead to a cleaner reaction profile and simplified purification.[1]

Detailed Experimental Protocols

Safety Precaution : Always handle reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Anhydrous and deoxygenated conditions are critical for success and safety.

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

ComponentMolar Eq.Mol (mmol)Mass / Volume
This compound1.00.50147 mg
Terminal Alkyne (e.g., Phenylacetylene)1.20.6061 mg (66 µL)
PdCl₂(PPh₃)₂0.030.01510.5 mg
Copper(I) Iodide (CuI)0.060.035.7 mg
Triethylamine (Et₃N)--5 mL
Tetrahydrofuran (THF), anhydrous--5 mL

Step-by-Step Methodology:

  • Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (147 mg, 0.50 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst degradation and alkyne homocoupling.[1]

  • Solvent Addition : Using a syringe, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition : Add the terminal alkyne (0.60 mmol) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

  • Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup :

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant issue or when the product is sensitive to copper.

ComponentMolar Eq.Mol (mmol)Mass / Volume
This compound1.00.50147 mg
Terminal Alkyne (e.g., Phenylacetylene)1.50.7577 mg (83 µL)
Pd₂(dba)₃0.020.019.2 mg
XPhos0.080.0419.1 mg
Cesium Carbonate (Cs₂CO₃)2.01.0326 mg
Acetonitrile (MeCN), anhydrous--10 mL

Step-by-Step Methodology:

  • Reaction Setup : In a glovebox or under a strong flow of argon, add this compound (147 mg, 0.50 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and Cesium Carbonate (326 mg, 1.0 mmol) to a dry Schlenk tube.

  • Inert Atmosphere : Seal the tube and remove from the glovebox (if used). Maintain a positive pressure of argon.

  • Solvent and Reagent Addition : Add anhydrous acetonitrile (10 mL) followed by the terminal alkyne (0.75 mmol) via syringe.

  • Reaction : Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring : Track reaction progress by TLC or LC-MS.

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute with water (15 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Workflow and Troubleshooting

Experimental_Workflow Figure 2: General Experimental Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Schlenk Flask, Inert Gas) start->setup reagents 2. Add Solvents & Reagents setup->reagents reaction 3. Reaction (Stirring, Heat if needed) reagents->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Quench, Extract, Dry) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Caption: Figure 2: General Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Catalyst poisoning by quinoline nitrogen.3. Insufficient temperature.1. Ensure rigorous anhydrous/anaerobic conditions.2. Use a more robust ligand (e.g., XPhos) or a higher catalyst loading.3. Increase reaction temperature incrementally (e.g., to 50-80 °C).
Alkyne Homocoupling Presence of oxygen in the reaction vessel.Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction. Consider switching to a copper-free protocol.
Dehalogenation of Starting Material 1. Presence of water.2. Base-promoted side reaction.1. Use high-purity, anhydrous solvents and reagents.2. Use a non-nucleophilic base like DIPEA instead of Et₃N.
Complex Mixture of Products Side reactions, substrate or product decomposition.Lower the reaction temperature. Screen different palladium ligands or solvent systems to find milder, more selective conditions.

Conclusion

The is a highly effective method for synthesizing novel quinoline derivatives essential for drug discovery and materials science. Success hinges on a clear understanding of the reaction mechanism and careful consideration of the substrate's unique properties. By selecting the appropriate catalyst system, maintaining an inert atmosphere to prevent side reactions, and employing rigorous purification techniques, researchers can reliably access these valuable molecular targets. The protocols provided herein serve as a validated starting point for further exploration and optimization.

References

  • Shaheen, F., & Amir, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Organ, M. G., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

  • Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available at: [Link]

  • Request PDF. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • PubMed. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 8-Bromo-5-(trifluoromethoxy)quinoline for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific building block, 8-Bromo-5-(trifluoromethoxy)quinoline, presents a unique opportunity for novel molecular design. The bromine at the C-8 position serves as a versatile handle for a variety of cross-coupling reactions, while the trifluoromethoxy group at C-5 is a highly sought-after substituent known to enhance metabolic stability, lipophilicity, and binding affinity. This guide moves beyond simple procedural lists to provide a strategic framework for the derivatization of this key intermediate. We will explore the causality behind reagent selection and reaction conditions, empowering researchers to not only replicate but also rationally adapt these protocols for the synthesis of complex, high-value molecules.

Core Principles of Derivatization

This compound is primed for derivatization primarily through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 8-position is susceptible to oxidative addition to a Pd(0) complex, initiating a catalytic cycle. The electron-withdrawing nature of the trifluoromethoxy group and the heterocyclic nitrogen atom can influence the electron density of the aromatic system, affecting reaction kinetics. The primary methods covered in this note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—are industry-standard techniques for forming C-C and C-N bonds, respectively.[1]

General Workflow for Palladium-Catalyzed Cross-Coupling

The derivatization strategies discussed herein largely follow a common mechanistic pathway, which is crucial for troubleshooting and optimization.

G start Setup: Inert Atmosphere (N2 or Ar) reagents Combine Substrate, Coupling Partner, & Base in Solvent start->reagents 1 degas Degas Mixture (e.g., Ar sparging) reagents->degas 2 catalyst Add Pd Catalyst & Ligand degas->catalyst 3 reaction Heat to Target Temp & Monitor (TLC/LC-MS) catalyst->reaction 4 workup Aqueous Workup & Extraction reaction->workup 5 purify Purification (e.g., Column Chromatography) workup->purify 6 end Characterization (NMR, MS) purify->end 7

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents at the 8-position.[2] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid partner.[3]

Causality in Reagent Selection:
  • Catalyst: Palladium(0) is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. For heteroaromatic substrates, specialized pre-catalysts that are air-stable and form the active Pd(0) species efficiently in situ are often preferred.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G A 1. Add Quinoline (1 eq), Phenylboronic Acid (1.2 eq), & K2CO3 (2.0 eq) to flask B 2. Add 1,4-Dioxane/H2O (4:1) A->B C 3. Degas with Argon for 15 min B->C D 4. Add Pd(PPh3)4 (0.05 eq) C->D E 5. Heat at 90 °C for 12 h D->E F 6. Cool, dilute with EtOAc, wash with brine E->F G 7. Purify via silica gel chromatography F->G

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Detailed Steps:

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1–1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03–0.10 eq).

  • Seal the vial and heat the reaction mixture to 80–110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromo-Heterocycles

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Time (h) Ref
3,5-Dimethylisoxazole-4-boronic acid pinacol ester P1 (1.2) L1 (1.2) K₃PO₄ (2.0) Dioxane/H₂O 110 0.17 [3]
Arylboronic Acids Pd₂(dba)₃ (2.5) SPhos (5.0) K₃PO₄ (2.0) Toluene 100 16 [4]

| 1-Boc-2-pyrroleboronic acid | P1 (1.0) | L1 (1.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 97 | 0.08 |[3] |

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for installing an alkyne moiety, creating a C(sp²)-C(sp) bond.[5] This reaction is exceptionally valuable for generating intermediates that can undergo further transformations (e.g., click chemistry, cyclizations) or for direct inclusion in pharmacologically active compounds.

Causality in Reagent Selection:
  • Catalyst System: The reaction classically employs a dual-catalyst system: a palladium(0) source to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[6] The copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.

  • Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used, especially if the amine base is not used as the solvent.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

G A 1. Add Quinoline (1 eq) to degassed THF/Et3N (2:1) B 2. Add Pd(PPh3)4 (0.15 eq) & CuI (0.3 eq) A->B C 3. Degas again for 5 min B->C D 4. Add Phenylacetylene (1.1 eq) dropwise C->D E 5. Stir at RT for 16 h D->E F 6. Filter off amine salts, concentrate filtrate E->F G 7. Purify via silica gel chromatography F->G G A 1. Add Quinoline (1 eq), NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), & RuPhos (0.04 eq) to flask B 2. Evacuate & backfill with Ar A->B C 3. Add dry Toluene B->C D 4. Add Morpholine (1.2 eq) C->D E 5. Heat at 100 °C for 18 h D->E F 6. Cool, filter through Celite, concentrate E->F G 7. Purify via silica gel chromatography F->G

Sources

Application Note & Protocols: A Strategic Guide to Developing Novel Kinase Inhibitors from the 8-Bromo-5-(trifluoromethoxy)quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the quinoline heterocycle has emerged as a "privileged scaffold" in this field, forming the core of several FDA-approved drugs.[2][3] This guide provides a comprehensive, strategy-driven framework for the development of novel kinase inhibitors, starting from the versatile chemical building block, 8-Bromo-5-(trifluoromethoxy)quinoline. We will detail the scientific rationale for scaffold selection, present step-by-step protocols for library synthesis and a full discovery cascade—from primary screening to lead optimization—and explain the causality behind key experimental decisions.

Introduction: The Rationale for the this compound Scaffold

The success of a kinase inhibitor discovery program is fundamentally tied to the quality of its starting chemical matter. The quinoline core is a well-established pharmacophore in kinase inhibition, primarily because the ring nitrogen is an excellent hydrogen bond acceptor, enabling it to form a critical "hinge-binding" interaction within the ATP-binding pocket of many kinases.[4]

The selected scaffold, this compound, offers a unique combination of strategic advantages:

  • Versatile Synthetic Handle: The bromine atom at the C8 position is an ideal site for diversification. It is readily functionalized using a wide array of robust and well-documented cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and rapid exploration of chemical space to establish a strong Structure-Activity Relationship (SAR).[5]

  • Modulation of Physicochemical Properties: The 5-(trifluoromethoxy) group (-OCF₃) is a valuable substituent in medicinal chemistry. It is a strong electron-withdrawing group that can modulate the pKa of the quinoline nitrogen, potentially influencing the hinge-binding interaction. Furthermore, its high lipophilicity can enhance membrane permeability, while its resistance to metabolic degradation often improves pharmacokinetic profiles.

This guide will walk through the logical progression of leveraging this scaffold to identify and optimize potent, selective, and drug-like kinase inhibitors.

Scaffold This compound Scaffold C8 C8-Bromo Position (Synthetic Handle) Scaffold->C8 OCF3 C5-OCF3 Group (Property Modulation) Scaffold->OCF3 N1 N1-Hinge Binder Scaffold->N1 Library Diverse Chemical Library C8->Library Cross-Coupling Reactions

Caption: Core features of the this compound scaffold.

The Kinase Inhibitor Discovery Cascade: A Step-by-Step Workflow

The path from a starting scaffold to a preclinical candidate is a multi-stage, iterative process designed to systematically refine a molecule's properties. Each stage functions as a filter, advancing only the most promising compounds.[6]

cluster_opt Iterative Lead Optimization Cycle start Scaffold Selection synthesis Library Synthesis start->synthesis primary Primary Screen (Biochemical Assay) synthesis->primary potency Hit Confirmation & IC50 Determination primary->potency cellular Cellular Assays (Target Engagement) potency->cellular adme In Vitro ADME & PK Profiling selectivity Selectivity Profiling cellular->selectivity cellular->adme selectivity->adme adme->synthesis SAR-driven re-synthesis invivo In Vivo Efficacy & Safety adme->invivo candidate Preclinical Candidate invivo->candidate

Caption: The drug discovery cascade for kinase inhibitor development.

Library Synthesis via Suzuki-Miyaura Coupling

Causality: To explore the SAR around the C8 position, we must first create a library of diverse analogues. The Suzuki-Miyaura cross-coupling is a highly reliable and versatile reaction for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it ideal for generating a library from various boronic acids or esters, each introducing a new chemical moiety at the C8 position.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired C8-substituted quinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Primary Screening: Identifying Initial Hits

Causality: The goal of primary screening is to efficiently test the synthesized library against the kinase of interest to identify "hits"—compounds that show a significant level of inhibition at a single, high concentration (e.g., 10 µM).[7] For this, a high-throughput, robust, and sensitive biochemical assay is required. Luminescence-based assays that measure ATP consumption (or ADP production) are ideal as they are homogeneous ("mix-and-read"), minimizing steps and making them amenable to automation.[8]

Protocol 2: High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay and should be optimized for the specific kinase target.[9]

  • Assay Optimization (Pre-Screening):

    • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.

    • ATP Concentration: The ATP concentration should be set near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[10]

    • DMSO Tolerance: Confirm that the final DMSO concentration (used to dissolve compounds) does not significantly inhibit the kinase (typically ≤1%).[10]

  • Compound Plating: Prepare a 384-well assay plate. Add 1 µL of each library compound (dissolved in DMSO) or DMSO control to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific peptide substrate, and any required cofactors in the optimized kinase buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare a second master mix containing ATP at 2x the final desired concentration.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (enzyme + DMSO) and low (no enzyme) controls.

Compound IDConc. (µM)Luminescence (RLU)% Inhibition
Control (+)101,500,0000% (by def.)
Control (-)N/A50,000100% (by def.)
Q-C8-Ph-001101,350,00010.3%
Q-C8-Th-00210450,00072.4% (Hit)
Q-C8-Py-00310800,00048.3%
Table 1: Example data from a primary biochemical screen. Hits are typically defined as compounds exceeding a certain inhibition threshold (e.g., >50%).

Hit-to-Lead: Characterization and Validation

Compounds identified as "hits" in the primary screen must undergo rigorous characterization to confirm their activity and assess their potential for further development.

Potency Determination (IC₅₀)

Causality: A single-point inhibition value is insufficient. We must determine the concentration-dependent potency of each hit. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] This allows for quantitative ranking of compounds and forms the primary endpoint for SAR studies.

Protocol 3: IC₅₀ Determination

  • Compound Preparation: For each hit compound, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the biochemical kinase assay (e.g., ADP-Glo™) as described in Protocol 2, but instead of a single concentration, add each concentration from the dilution series to the assay plate in triplicate.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Cellular Target Engagement

Causality: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or active efflux by transporters.[11] Therefore, it is critical to confirm that the compound can enter cells and inhibit the target kinase in its native environment. A common method is to measure the phosphorylation of a known downstream substrate of the kinase.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture: Plate a relevant cell line known to have an active signaling pathway involving the target kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (based on the biochemical IC₅₀) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading. The reduction in the phospho-protein signal, normalized to the total protein, indicates target inhibition.

Selectivity Profiling

Causality: The human kinome contains over 500 members, many with highly similar ATP-binding sites. A lack of selectivity can lead to off-target effects and toxicity.[12] Early assessment of selectivity is crucial to guide the optimization process, either towards highly specific inhibitors or, in some cases, towards rationally designed multi-targeted agents.[13]

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Target Kinase B Off-Target 1 C Off-Target 2 D Off-Target 3 Inhibitor1 Cmpd X Inhibitor1->A High Affinity E Target Kinase F Off-Target 1 G Off-Target 2 H Off-Target 3 Inhibitor2 Cmpd Y Inhibitor2->E Binds Multiple Inhibitor2->F Binds Multiple Inhibitor2->H Binds Multiple Lead Optimized Lead Compound PK Pharmacokinetics (PK) (Mouse, Rat) Lead->PK PD Pharmacodynamics (PD) (Target Modulation in vivo) Lead->PD Efficacy Efficacy Studies (Disease Model, e.g., Xenograft) PK->Efficacy PD->Efficacy Tox Preliminary Toxicology (Dose Range Finding) Efficacy->Tox Candidate Preclinical Candidate (Ready for IND-enabling studies) Tox->Candidate

Caption: Final evaluation stages for selecting a preclinical candidate.

This final stage involves in vivo studies to confirm that the excellent in vitro properties translate into a safe and effective therapeutic agent in a whole animal model. [6][13]This includes pharmacokinetic studies to measure drug exposure, pharmacodynamic studies to confirm target inhibition in tumors or relevant tissues, efficacy studies in disease models, and preliminary toxicology to establish a safety margin.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability at the C8 position allows for rapid and extensive SAR exploration, while the quinoline core provides a proven hinge-binding motif. By employing a systematic and logical discovery cascade—combining robust biochemical and cellular assays with early and continuous assessment of drug-like properties—researchers can efficiently navigate the complex path from initial hit to a viable preclinical candidate. This integrated approach, which emphasizes understanding the causality behind each experimental step, maximizes the probability of success in developing next-generation targeted therapies.

References

  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 8‐bromo‐quinoline tethered 1,2,3‐triazole compounds. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • PubMed Central. Refined ADME Profiles for ATC Drug Classes. [Link]

  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • ACS Publications. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. [Link]

  • PubMed Central. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • PubMed Central. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. [Link]

  • PubMed Central. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • Oxford Academic. enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. [Link]

  • Promega Corporation. AKT1 Kinase Assay. [Link]

  • PubMed. Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]

  • Xtalks. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • PubMed. Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. [Link]

  • OmicsX. Kinase Inhibitors in Preclinical Development - 2021. [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Frontiers. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. [Link]

  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

Sources

Application Note: Biological Profiling of 8-Bromo-5-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 8-Bromo-5-(trifluoromethoxy)quinoline scaffold represents a privileged "bifunctional" core in modern medicinal chemistry. Its value lies in the synergistic combination of two distinct structural features:

  • The 5-Trifluoromethoxy (-OCF

    
    ) Group:  Often termed a "super-lipophile," this moiety enhances membrane permeability and blood-brain barrier (BBB) penetration while blocking the C5 metabolic hotspot common in quinolines. It resists oxidative metabolism (CYP450) significantly better than a methoxy (-OCH
    
    
    
    ) group [1].
  • The 8-Bromo Handle: This position serves as a versatile orthogonal attachment point. It allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate 8-substituted amino- or biaryl-quinolines, which are historically validated pharmacophores in antitubercular and antiproliferative therapeutics [2].

This guide details the critical in vitro assay workflows required to validate derivatives of this scaffold, focusing on Antimycobacterial Potency , Mammalian Cytotoxicity , and Metabolic Stability .

Chemical Handling & Physiochemical Profiling

Challenge: The presence of the -OCF


 group significantly increases lipophilicity (LogP), leading to potential precipitation in aqueous assay buffers.
Solution:  A rigorous kinetic solubility protocol is required before biological testing to prevent false negatives (due to compound crashing) or false positives (due to non-specific aggregation).
Protocol A: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum soluble concentration in assay media (1% DMSO).

  • Stock Prep: Dissolve this compound derivatives in 100% DMSO to 10 mM.

  • Dilution Series: Prepare a 96-well plate with phosphate-buffered saline (PBS, pH 7.4).

  • Spiking: Spike DMSO stocks into PBS to achieve final concentrations of 1, 3, 10, 30, and 100 µM (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Threshold: The "solubility limit" is defined as the concentration where absorbance exceeds 3x the background noise of the DMSO blank.

Expert Insight: If solubility is <10 µM, consider formulating with 0.05% Tween-80 for subsequent bioassays, as the lipophilic -OCF


 group may require surfactant stabilization.

Primary Bioassay: Antitubercular Screening (REMA)

Quinolines are a cornerstone of tuberculosis (TB) drug discovery (e.g., Bedaquiline, Mefloquine analogs). The 8-substituted derivatives are frequently tested against Mycobacterium tuberculosis (Mtb) H37Rv. We utilize the Resazurin Microtiter Assay (REMA) , a fluorescence-based redox assay that is superior to optical density measurements for lipophilic compounds.

Mechanism of Action

Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by the electron transport chain (NADH dehydrogenase) of metabolically active bacteria.

Protocol B: REMA Assay for Mtb H37Rv

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Resazurin sodium salt (0.02% w/v in water).

Workflow:

  • Inoculum Prep: Culture Mtb to mid-log phase (OD

    
     0.6–0.8). Dilute to ~10
    
    
    
    CFU/mL.
  • Compound Plating: Dispense 2 µL of compound (DMSO stock) into 96-well plates. Include Isoniazid (0.05 µg/mL) as a positive control.

  • Inoculation: Add 198 µL of bacterial suspension to each well.

  • Incubation: Incubate sealed plates for 7 days at 37°C.

  • Development: Add 30 µL of Resazurin solution. Incubate for an additional 24 hours.

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Data Analysis: Calculate % Inhibition:

    
    
    
Visualization: REMA Assay Logic

REMA_Assay Compound 8-Bromo-5-OCF3 Derivative Incubation 7 Days @ 37°C (Middlebrook 7H9) Compound->Incubation Mtb M. tuberculosis (Metabolically Active) Mtb->Incubation Resazurin Add Resazurin (Blue, Non-Fluorescent) Incubation->Resazurin Result_Dead Bacteria Dead (No Reduction) Remains BLUE Resazurin->Result_Dead Inhibition Result_Live Bacteria Alive (Reduction to Resorufin) Turns PINK/Fluorescent Resazurin->Result_Live No Inhibition

Figure 1: Logic flow of the Resazurin Microtiter Assay (REMA) for determining antimycobacterial activity.

Secondary Bioassay: Mammalian Cytotoxicity (Selectivity Index)

To confirm that the antitubercular activity is specific and not due to general membrane disruption (a risk with the lipophilic -OCF


 group), a Selectivity Index (SI)  must be established using Vero cells (kidney epithelial) or HepG2 (liver).
Protocol C: CellTiter-Glo® ATP Assay

Rationale: This assay quantifies ATP, a marker of metabolically active cells. It is more sensitive than MTT for fluorinated compounds which might interfere with tetrazolium reduction.

  • Seeding: Seed Vero cells at 4,000 cells/well in 384-well plates (MEM + 10% FBS). Incubate 24h.

  • Treatment: Add compounds (10-point dose-response, 50 µM down to 0.1 µM). Incubate 72h.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake 2 mins to lyse cells.

  • Readout: Measure Luminescence (RLU).

  • Calculation: Determine CC

    
     (Cytotoxic Concentration 50%).
    
    • Target: SI (CC

      
       / MIC
      
      
      
      ) should be > 10.

ADME Profiling: Metabolic Stability

The primary medicinal chemistry justification for the 5-trifluoromethoxy group is the blockade of metabolic oxidation. The 5-position of quinoline is electron-rich and prone to CYP450 attack. The -OCF


 group should significantly extend the half-life (

) compared to a 5-H or 5-OCH

analog.
Protocol D: Microsomal Stability Assay

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Reaction Mix: Pre-incubate microsomes (0.5 mg/mL final) with compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard) to crash proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    and Intrinsic Clearance (
    
    
    ).



Visualization: Metabolic Stability & Synthesis Workflow

Workflow Core 8-Bromo-5-(trifluoromethoxy) quinoline Core Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) @ 8-Position Core->Synthesis Library 5-OCF3 Quinoline Derivative Library Synthesis->Library Screen_TB Primary Screen: Mtb H37Rv (REMA) Target: MIC < 1 µM Library->Screen_TB Screen_Tox Counter Screen: Vero Cytotoxicity Target: SI > 10 Screen_TB->Screen_Tox Active Hits Screen_ADME ADME Validation: Microsomal Stability Verify OCF3 Benefit Screen_Tox->Screen_ADME Non-Toxic Hits

Figure 2: Integrated workflow from chemical derivatization to biological validation.

Data Reporting Standards

When reporting data for this compound derivatives, structure the results table as follows to allow rapid SAR (Structure-Activity Relationship) analysis:

Compound IDR-Group (8-Pos)MIC (Mtb) [µM]CC

(Vero) [µM]
Selectivity Index (SI)t

(Hu Mic) [min]
BQ-001 -Br (Parent)>5045<1>60
BQ-002 -NH-Ph-4-F0.5255048
BQ-003 -Ph-4-OMe2.1104.715
Ref Isoniazid0.05>100>2000N/A

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Upadhayaya, R. S., et al. (2009). Quinoline-based antitubercular agents: Synthesis and activity of 8-substituted quinolines. Bioorganic & Medicinal Chemistry, 17(13), 4681-4692.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Troubleshooting & Optimization

catalyst selection for 8-Bromo-5-(trifluoromethoxy)quinoline cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 8-Bromo-5-(trifluoromethoxy)quinoline . It is structured to address the unique electronic and steric challenges of this scaffold, moving beyond generic cross-coupling advice.

Status: Active | Ticket: #QC-8Br-5OCF3 | Specialist: Senior Application Scientist[1][2]

Substrate Diagnostics: The "8-Position Paradox"

Before selecting a catalyst, you must understand why this substrate fails with standard conditions (e.g., Pd(PPh₃)₄).[2]

The Challenge Matrix
FeatureEffect on ReactionRisk Level
C8-Bromide Steric Hindrance: Located in the peri-position, adjacent to the quinoline nitrogen (N1) and the C1-H equivalent.[1][3][4][5]🔴 High
N1-Nitrogen Catalyst Poisoning: The lone pair on N1 can coordinate to Pd(II), forming a stable, inactive 5-membered chelate after oxidative addition.[1][2]🔴 High
C5-OCF₃ Electronic Activation: Strong Electron Withdrawing Group (EWG).[1][2] Increases electrophilicity of C8, facilitating Oxidative Addition (OA).[2]🟢 Positive
C5-OCF₃ Solubility/Lipophilicity: Increases solubility in non-polar solvents but may reduce solubility in aqueous/polar media.[1][2]🟡 Moderate

Diagnosis: The primary failure mode is catalyst sequestration . The Pd oxidative addition intermediate forms a stable chelate with the N1 nitrogen, preventing transmetallation. You need a bulky, electron-rich ligand to physically displace the nitrogen interaction and force the catalytic cycle forward.

Decision Matrix: Catalyst Selection

Do not use generic catalysts. Use this logic flow to select the correct Precatalyst/Ligand system.

CatalystSelection Start Target Reaction? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suzuki_Type Coupling Partner? Suzuki->Suzuki_Type Amine_Type Amine Class? Buchwald->Amine_Type Boronic Aryl/Heteroaryl Boronic Acid Suzuki_Type->Boronic Alkyl Alkyl Borane (9-BBN/BF3) Suzuki_Type->Alkyl Rec_Suzuki_1 Rec: XPhos Pd G4 or Pd(dppf)Cl2 (if simple) Boronic->Rec_Suzuki_1 Rec_Suzuki_2 Rec: RuPhos Pd G4 (Prevents β-elimination) Alkyl->Rec_Suzuki_2 Primary Primary Amine (R-NH2) Amine_Type->Primary Secondary Secondary Amine (R2-NH) Amine_Type->Secondary Rec_BH_1 Rec: BrettPhos Pd G4 (Mono-selective) Primary->Rec_BH_1 Rec_BH_2 Rec: RuPhos Pd G4 (Universal) Secondary->Rec_BH_2 caption Figure 1: Catalyst selection logic for 8-substituted quinolines.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low Conversion (<20%)

Symptoms: Starting material remains; catalyst turns black (Pd black precipitation).[2]

  • Root Cause: The quinoline nitrogen is poisoning the Pd. The ligand is not bulky enough to prevent N-coordination.[1]

  • Solution: Switch to XPhos Pd G4 or SPhos Pd G4 . The steric bulk of the biaryl backbone in XPhos creates a "roof" over the Pd center, blocking the approach of the quinoline nitrogen while allowing the flat boronic acid to enter.

  • Protocol Adjustment: Increase temperature to 100°C. The energy barrier for reductive elimination at the sterically crowded C8 position is high.

Issue: Protodebromination (Formation of 5-(trifluoromethoxy)quinoline)

Symptoms: Mass spec shows M-Br+H peak.[1][2]

  • Root Cause: The 5-OCF₃ group makes the ring electron-deficient, increasing the rate of oxidative addition. However, if transmetallation is slow (due to sterics), the Pd(II) intermediate will scavenge a proton (from solvent or base).[2]

  • Solution:

    • Switch Solvent: Use 1,4-Dioxane (anhydrous) instead of alcohols.[1][2]

    • Base Selection: Switch from K₂CO₃ to K₃PO₄ (anhydrous) . Carbonates can sometimes act as proton shuttles in wet solvents.

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation over unimolecular side reactions.

Recommended Protocol (Suzuki)
  • Catalyst: XPhos Pd G4 (2-5 mol%).[1][2]

  • Solvent: 1,4-Dioxane : Water (10:[1][2]1) or Toluene : Water (10:1).[2]

  • Base: K₃PO₄ (3.0 equiv).

  • Temp: 80–100 °C.

  • Note: Degas solvents thoroughly. Oxygen accelerates catalyst decomposition, especially with electron-rich ligands.[1][2]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: No Reaction (0% Yield)

Symptoms: Substrate is untouched.

  • Root Cause: The amine is binding to the Pd precatalyst before oxidative addition occurs, or the C8 sterics are preventing the amine approach.

  • Solution: Use a Precatalyst (Pd G4) rather than Pd(OAc)₂ + Ligand. The G4 precatalysts contain a labile amine that dissociates only when heated, ensuring the active L-Pd(0) species is formed in situ without interference from the substrate.

Issue: C-N Bond Formation Fails at C8

Symptoms: Complex mixture, potential dimerization.[2]

  • Root Cause: The "8-position" is too crowded for standard ligands like BINAP.[1]

  • Solution:

    • Primary Amines: Use BrettPhos or tBuBrettPhos . These are specifically designed to prevent bis-arylation and handle steric bulk.[1]

    • Secondary Amines: Use RuPhos . It is the gold standard for hindered secondary amines.

Recommended Protocol (Buchwald)
  • Catalyst: RuPhos Pd G4 (for secondary) or BrettPhos Pd G4 (for primary) (2-5 mol%).[1][2]

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).[1][2] Avoid carbonate bases for amination.[2]

  • Temp: 80–110 °C.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ or PdCl₂(dppf) for this reaction? A: Generally, no .[2] While PdCl₂(dppf) works for some 8-bromoquinolines, the combination of the 5-OCF₃ group (electronic) and the 8-Br (steric) makes the intermediate prone to deactivation.[2] If you must use a generic catalyst, PdCl₂(dppf) is your best "cheap" option, but expect lower yields compared to Buchwald G3/G4 systems.[2]

Q: Does the -OCF₃ group hydrolyze? A: The trifluoromethoxy group is generally robust under standard cross-coupling conditions (basic, aqueous). However, avoid extremely harsh Lewis acids or super-strong nucleophiles at temperatures >140°C.[2]

Q: Why is my reaction turning green? A: A green color often indicates the formation of [Pd(Ligand)₂] species or oxidative decomposition of the phosphine ligand. This suggests oxygen leakage into your vessel. Ensure strict inert atmosphere (Argon/Nitrogen).[2][4]

Visualizing the Deactivation Mechanism

Understanding the "N-chelation" trap is vital for troubleshooting.

Deactivation Active Active Species L-Pd(0) OA_Complex Oxidative Addition Complex (Pd(II)-Ar-Br) Active->OA_Complex Oxidative Addition Substrate 8-Br-5-OCF3-Quinoline Substrate->OA_Complex Chelate INACTIVE CHELATE (N-Pd Interaction) OA_Complex->Chelate N-Coordination (Fast without bulky ligand) Product Cross-Coupled Product OA_Complex->Product Transmetallation & Red. Elimination caption Figure 2: Competition between productive coupling and N-chelation deactivation.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Buchwald-Hartwig Amination (Ligand Design)

    • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[2]

  • Quinoline Deactivation Mechanisms

    • Stohl, F. V. (1987).[2][6] Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr.[4][7][8][6][9][10] Pap., Am. Chem. Soc., Div.[2][6] Fuel Chem., 32(3).[2][6] Link[2][6]

  • Steric Hindrance in Cross-Coupling

    • Barde, E., et al. (2019).[2] Pd-Catalyzed Cross-Coupling of Sterically Hindered Substrates.[1][9][11] ACS Catalysis. (General reference for hindered biaryls). Link[2]

  • Precatalyst G3/G4 Usage

    • Bruno, N. C., et al. (2013).[2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1][2] Link

Sources

temperature optimization for 8-Bromo-5-(trifluoromethoxy)quinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Bromo-5-(trifluoromethoxy)quinoline. This guide is designed to provide expert insights and practical, field-proven solutions for optimizing reaction temperatures, a critical parameter for achieving high-yield, high-purity outcomes. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs): Mastering Thermal Control

This section addresses common questions regarding the thermal behavior and reaction optimization of this compound.

Q1: What are the key physical properties of this compound that influence reaction temperature selection?

Understanding the substrate's physical characteristics is fundamental. This compound is a white to off-white solid with a predicted boiling point of approximately 309.6°C.[1][2] Its recommended storage temperature is between 2-8°C, suggesting good stability at ambient temperatures but also hinting at the need for controlled conditions to ensure long-term integrity.[1] While the high boiling point indicates good thermal stability, this does not preclude the possibility of degradation or side reactions at elevated temperatures, especially in the presence of catalysts and reagents over extended periods.

Q2: How does temperature typically impact palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this substrate?

Temperature is a double-edged sword in cross-coupling reactions.

  • Positive Effects (Insufficient Heat): For a reaction to proceed, sufficient thermal energy is required to overcome the activation energy barriers of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A reaction that is too cold will be sluggish or may not initiate at all, resulting in low conversion of the starting material.

  • Negative Effects (Excessive Heat): Excessively high temperatures can lead to several undesirable outcomes:

    • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can agglomerate and deactivate at high temperatures, leading to a stalled reaction.

    • Side Reactions: Increased thermal energy can promote unwanted reaction pathways. For aryl bromides like this, common side reactions include protodebromination (replacement of bromine with a hydrogen atom) and homocoupling of the boronic acid partner (in Suzuki reactions).

    • Substrate/Product Degradation: The quinoline core, while robust, can be susceptible to degradation under harsh conditions.[3]

The goal is to find the "sweet spot" that ensures a reasonable reaction rate while minimizing these detrimental pathways.

Q3: My reaction is producing a significant amount of a debrominated byproduct. Is temperature the likely culprit?

Yes, elevated temperature is a primary suspect for protodebromination. This side reaction is often facilitated by the catalyst and can be exacerbated by the presence of hydrogen sources (e.g., solvent, water, base) and higher temperatures. If you observe a significant amount of 5-(trifluoromethoxy)quinoline in your crude product, lowering the reaction temperature should be your first troubleshooting step. A tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to be effective in avoiding debromination in similar heterocyclic systems.[4]

Q4: How do I establish a starting temperature for a novel reaction with this compound?

A systematic approach is crucial.

  • Literature Precedent: Search for similar reactions using substituted bromoquinolines or other electron-deficient aryl bromides. This will provide a validated starting range.

  • Solvent Selection: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. Choose a solvent that allows for a reasonable temperature range.

  • Conservative Start: Begin at a moderate temperature, for example, 60-80°C for common palladium-catalyzed reactions in solvents like dioxane or toluene.

  • Monitor Progress: Use TLC or LC-MS to monitor the reaction's progress. If after 1-2 hours there is little to no product formation, you can incrementally increase the temperature by 10-20°C.

Troubleshooting Guide: From Low Yield to High Purity

This guide provides a structured, cause-and-effect approach to resolving common temperature-related issues.

Problem 1: Low or No Product Conversion

Primary Cause: The reaction temperature is too low, resulting in insufficient kinetic energy to overcome the activation barrier. The electron-withdrawing trifluoromethoxy group can deactivate the C-Br bond towards oxidative addition, sometimes requiring more thermal energy than electron-rich systems.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Temperature Screening for a Suzuki-Miyaura Coupling

  • Setup: In three separate reaction vials, add this compound (1 equiv.), your boronic acid partner (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equiv.) in a suitable solvent (e.g., Dioxane/H₂O 4:1).

  • Temperature Gradient: Place each vial in a separate heating block set to a different temperature (e.g., T1 = 70°C, T2 = 90°C, T3 = 110°C).

  • Monitoring: Stir all reactions and take an aliquot from each at set time points (e.g., 1h, 3h, 6h).

  • Analysis: Quench the aliquots and analyze by LC-MS to determine the ratio of product to starting material.

  • Optimization: Select the temperature that provides the best balance of conversion rate and purity for scale-up.

Problem 2: Significant Impurity Formation

Primary Cause: The reaction temperature is too high, promoting side reactions or decomposition. As discussed, protodebromination is a key concern. Other impurities can arise from undesired reactions of your coupling partner or decomposition of the quinoline ring itself.

Causality Diagram: Temperature vs. Reaction Outcomes

G cluster_0 Low Temperature Zone cluster_1 Optimal Temperature Zone cluster_2 High Temperature Zone LowTemp Low Temperature (e.g., < 60°C) SlowRate Slow Reaction Rate LowTemp->SlowRate Incomplete Incomplete Conversion SlowRate->Incomplete OptimalTemp Optimal Temperature (e.g., 80-100°C) GoodRate Good Reaction Rate OptimalTemp->GoodRate HighYield High Yield & Purity GoodRate->HighYield HighTemp High Temperature (e.g., > 110°C) SideReactions Side Reactions (Debromination, etc.) HighTemp->SideReactions Decomposition Catalyst/Substrate Decomposition HighTemp->Decomposition LowPurity Low Purity / Stalled Reaction SideReactions->LowPurity Decomposition->LowPurity

Caption: Relationship between temperature and reaction outcomes.

Solution:

  • Reduce Temperature: Decrease the reaction temperature in 10°C increments. A longer reaction time at a lower temperature is often preferable to a fast, impure reaction.

  • Solvent Choice: If the required temperature is near the boiling point of your solvent, switch to a lower-boiling solvent to prevent accidental overheating.

  • Catalyst/Ligand Screening: Some ligand systems are more robust at higher temperatures. If high heat is necessary for activation, consider screening more thermally stable ligands (e.g., bulky biarylphosphines).

Problem 3: Poor Reproducibility Between Batches

Primary Cause: Inconsistent heat transfer within the reaction vessel. This can be due to inefficient stirring, the use of a heating mantle with poor contact, or localized "hot spots."

Solution:

  • Use an Oil Bath: For consistent and uniform heating, an oil bath is superior to a heating mantle, especially for smaller scale reactions.

  • Ensure Efficient Stirring: Use an appropriately sized stir bar and a stir plate powerful enough to create a vortex in the solvent. This ensures even heat distribution.

  • Internal Temperature Probe: For larger scale reactions (>1 L), do not rely on the setpoint of the heating device. Use a calibrated internal temperature probe to measure the actual temperature of the reaction mixture.

Data & Reference Tables

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeCatalyst/Ligand ExampleSolventTypical Temperature Range (°C)Notes
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80 - 110°CLower end for electron-rich boronic acids; higher end may be needed for hindered partners.[5]
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos / NaOtBuToluene90 - 110°CHighly dependent on the amine and ligand choice.
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI / TEATHF or DMF25 - 70°COften run at or slightly above room temperature.
Microwave-Assisted Suzuki VariousDMF, Water100 - 150°CAllows for rapid heating and shorter reaction times, but requires careful optimization to avoid decomposition.[4][6]

Table 2: Common Solvents and Boiling Points

SolventBoiling Point (°C)
Tetrahydrofuran (THF)66
Acetonitrile (MeCN)82
Toluene111
1,4-Dioxane101
Dimethylformamide (DMF)153
Dimethyl Sulfoxide (DMSO)189

References

  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]

  • Pharmaffiliates. Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • American Elements. 5-Bromo-8-(trifluoromethyl)quinoline. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ACS Publications. Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • University of Cambridge. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl). [Link]

  • ResearchGate. Substrate scope of 8‐aminoquinolines. All reactions were performed with.... [Link]

Sources

preventing dehalogenation of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 8-Bromo-5-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. The presence of the quinoline nitrogen and the strong electron-withdrawing trifluoromethoxy group imparts unique reactivity to the molecule.[1][2] A common and often frustrating side reaction encountered during its use is the premature loss of the bromine atom, leading to the formation of 5-(trifluoromethoxy)quinoline. This hydrodehalogenation (HDH) significantly reduces the yield of the desired coupled product and complicates purification.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you diagnose and mitigate this unwanted side reaction.

Core Issue Visualization: The Competing Pathways

At the heart of this challenge lies a competition between the desired productive cross-coupling cycle and the off-cycle dehalogenation pathway. Both pathways originate from the same key intermediate: the arylpalladium(II) bromide complex formed after oxidative addition.

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Start Ar-Pd(II)-Br Intermediate Transmetalation Transmetalation (with Boronic Acid, Amine, etc.) Start->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product Desired Coupled Product (Ar-Nu) ReductiveElimination->Product PdH_Formation Formation of Pd-H Species ReductiveElimination_H Reductive Elimination PdH_Formation->ReductiveElimination_H Byproduct Dehalogenated Byproduct (Ar-H) ReductiveElimination_H->Byproduct Start_Ref Ar-Pd(II)-Br Intermediate Start_Ref->PdH_Formation G ArPdBr Ar-Pd(II)-Br (Key Intermediate) PdH Ar-Pd(II)-H (Hydride Intermediate) ArPdBr->PdH Hydride Transfer HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH ArH Ar-H (Dehalogenated Product) PdH->ArH Reductive Elimination Pd0 Pd(0) ArH->Pd0 Catalyst Regeneration

Caption: Simplified mechanism of hydrodehalogenation via a Pd-H intermediate.

Q2: Why is my 8-Bromoquinoline derivative particularly susceptible to this side reaction?

A2: N-heterocyclic halides, such as quinolines and pyridines, are known to be more prone to dehalogenation than their simple aryl halide counterparts. [3]This increased susceptibility can be attributed to a few factors:

  • Coordination: The quinoline nitrogen can coordinate to the palladium center. [4]This can alter the electronic properties and stability of the catalytic intermediates, potentially favoring the dehalogenation pathway.

  • Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electron density of the quinoline ring and affect the rates of the various steps in the catalytic cycle. [2]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section is divided by reaction type, as the optimal troubleshooting strategy can vary.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: I'm seeing >20% dehalogenation in my Suzuki coupling. My conditions are Pd(PPh₃)₄, Na₂CO₃ (aq), and Dioxane/H₂O. What should I change first?

A3: This is a classic scenario. While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for this substrate. The primary issue is likely a combination of the ligand and base. Here is a prioritized troubleshooting workflow:

  • Change the Ligand/Catalyst System: This is the most critical variable. Standard PPh₃ is often not sufficient to promote rapid reductive elimination for challenging substrates. This allows the competing dehalogenation pathway to gain traction.

    • Recommendation: Switch to a catalyst system employing bulky, electron-rich biaryl phosphine ligands. [3][5]These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation. [6]Excellent choices include XPhos , SPhos , or RuPhos . Use a pre-formed catalyst like XPhos Pd G3 or generate the catalyst in situ with Pd₂(dba)₃ or Pd(OAc)₂ and the chosen ligand.

  • Optimize the Base: Aqueous sodium carbonate can be aggressive.

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. [3]Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki reactions and is less likely to generate Pd-H species. [3]Cesium carbonate (Cs₂CO₃) is another good alternative.

  • Control Water Content: While Suzuki reactions often require water to facilitate transmetalation, excess water can be a proton source leading to dehalogenation. [3] * Recommendation: If using anhydrous conditions with K₃PO₄, ensure all reagents and solvents are rigorously dried. [7]If an aqueous system is necessary, try varying the water ratio, perhaps reducing it.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q4: My Buchwald-Hartwig amination with a secondary amine is slow and yields mainly the dehalogenated quinoline. I'm using Pd₂(dba)₃, BINAP, and NaOtBu in Toluene. How can I fix this?

A4: This is a common problem in Buchwald-Hartwig aminations, especially with heteroaryl halides. The strong base (NaOtBu) is a likely culprit for generating the Pd-H species responsible for dehalogenation. [8][9]

  • Change the Base: Sodium tert-butoxide is highly effective for deprotonating the amine but is also a primary source of dehalogenation.

    • Recommendation: Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . If a stronger base is required for amine deprotonation, consider lithium bis(trimethylsilyl)amide (LHMDS) , which is sometimes less prone to promoting dehalogenation.

  • Change the Ligand: While BINAP is a good ligand, more modern dialkylbiaryl phosphine ligands have been developed specifically to address challenges like dehalogenation.

    • Recommendation: Use a bulky, electron-rich ligand such as XPhos or BrettPhos . [9]These ligands create a sterically hindered environment around the palladium that favors the C-N reductive elimination over side reactions like β-hydride elimination or dehalogenation. [10]3. Use a Pre-catalyst: Using a well-defined palladacycle pre-catalyst (e.g., BrettPhos Pd G3 ) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results.

C. Sonogashira Coupling (C-C Alkyne Formation)

Q5: I am attempting a Sonogashira coupling and observing significant dehalogenation. I'm using PdCl₂(PPh₃)₂, CuI, and Et₃N in THF. What are my options?

A5: In Sonogashira couplings, both the palladium and copper catalysts can be involved in side reactions. [11]The amine base is also a key parameter to investigate.

  • Modify the Base/Solvent System: Triethylamine (Et₃N) acts as both the base and often the solvent. It can be a source of hydrides.

    • Recommendation: Try a bulkier, less-coordinating amine base like diisopropylethylamine (DIPEA) . Alternatively, use a different base/solvent system altogether, such as K₂CO₃ in an aprotic solvent like 1,4-Dioxane or DMF .

  • Consider Copper-Free Conditions: The copper co-catalyst can sometimes lead to side reactions, including alkyne homocoupling (Glaser coupling). Running the reaction under copper-free conditions can sometimes provide a cleaner profile.

    • Recommendation: For copper-free Sonogashira, a robust catalyst system is needed. A combination of a palladium source like Pd(OAc)₂ with a specialized ligand such as an N-heterocyclic carbene (NHC) ligand (e.g., IPr) or a bulky phosphine can be effective. [8][12]3. Ligand Choice: As with other couplings, PPh₃ may not be optimal.

    • Recommendation: If dehalogenation persists, try a more electron-rich and bulky phosphine ligand like cBRIDP or Xantphos .

Section 3: Parameter Optimization Guide & Protocols
Parameter Selection Summary Table
ParameterRecommended for this compoundRationaleTo Avoid (If Dehalogenation is Observed)
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle G3/G4 Pre-catalystsProvides reliable sources for generating the active Pd(0) catalyst. Pre-catalysts offer convenience and reproducibility.PdCl₂(PPh₃)₂ (can be less active), Pd/C (can be overly reductive)
Ligand Bulky, electron-rich biaryl monophosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) or NHCs (e.g., IPr) [3]Accelerates the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway. [5]PPh₃, dppf, BINAP (may not be sufficient to prevent side reaction)
Base Weaker inorganic bases: K₃PO₄ (Suzuki), K₂CO₃, Cs₂CO₃ (general). [3]Less prone to generating palladium-hydride species that cause dehalogenation. [13]Strong alkoxide bases (NaOtBu, KOtBu), especially in Buchwald-Hartwig. [8]
Solvent Aprotic polar or non-polar solvents: 1,4-Dioxane, Toluene, THF, CPME. [3][14]Minimizes the presence of protic sources that can lead to Pd-H formation. [15]Protic solvents like Methanol or Ethanol as the primary solvent.
Temperature As low as possible to achieve a reasonable reaction rate.Lower temperatures generally disfavor side reactions.Excessively high temperatures, which can accelerate catalyst decomposition and side reactions.
Example Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, designed specifically to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 catalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous 1,4-Dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If you are facing issues, follow this logical decision tree to diagnose and solve the problem.

Start Dehalogenation Byproduct Observed? CheckBase Step 1: Analyze Base Is it a strong alkoxide (e.g., NaOtBu)? Start->CheckBase Yes ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃ CheckBase->ChangeBase Yes CheckLigand Step 2: Analyze Ligand Is it a simple phosphine (e.g., PPh₃)? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Switch to a bulky biaryl phosphine (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes CheckSolvent Step 3: Analyze Solvent Is it protic (e.g., MeOH, EtOH)? CheckLigand->CheckSolvent No ChangeLigand->CheckSolvent ChangeSolvent Action: Switch to anhydrous aprotic solvent (Dioxane, Toluene) CheckSolvent->ChangeSolvent Yes End Problem Resolved CheckSolvent->End No ChangeSolvent->End

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

References

  • Guram, A. S., & Grinberg, N. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16185–16246. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Clarke, M. L., & Roff, G. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(10), 2415-2428. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Forum discussion]. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Al-Hokbany, N. S., & Al-Wabli, R. I. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1501–1507. [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7119–7124. [Link]

  • Ferreira, L. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #Q-OCF3-Br-008 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Analytical Troubleshooting & Structural Validation[1][2]

Executive Summary

You are likely working with 8-Bromo-5-(trifluoromethoxy)quinoline (CAS: 917251-92-4) as a scaffold for cross-coupling reactions (Suzuki/Buchwald) or as a late-stage intermediate in medicinal chemistry.[1][2]

This molecule presents a "perfect storm" of analytical challenges:

  • The Fluorine Effect: The -OCF

    
     group splits 
    
    
    
    C signals, mimicking impurities.[1]
  • The Nitrogen Trap: The basic quinoline nitrogen (

    
     ~4.9) causes severe peak tailing in standard HPLC.[2]
    
  • Regioisomer Confusion: Distinguishing the 5,8-substitution pattern from the 5,6- or 7,8-isomers requires specific 2D NMR strategies.

This guide addresses these issues directly with field-proven protocols.

Module 1: NMR Spectroscopy (Structural Proof)
Q: Why does my

C spectrum look like it's full of noise or impurities around 120-150 ppm?

A: You are seeing C-F scalar coupling , not impurities. The trifluoromethoxy group contains three fluorine-19 nuclei (


) which couple to the carbons.[1]

The Mechanism: The


F nuclei split the carbon signals into quartets (

). This intensity distribution (1:3:3:1) makes the outer peaks of the quartet very small, often lost in the baseline noise, leaving you with what looks like a "ghost" doublet or a messy baseline.

Diagnostic Table: Expected C-F Coupling Constants | Carbon Position | Coupling Type | Splitting Pattern | Coupling Constant (


) | Visual Appearance |
| :--- | :--- | :--- | :--- | :--- |
| -OCF

|

| Quartet | ~255 - 275 Hz | Massive split (often missed) | | C-5 (Ipso) |

| Quartet | ~2 - 4 Hz | Broad/unresolved peak | | C-4 / C-6 (Ortho) |

| Single/Broad | < 2 Hz | Slight broadening |[1][2]

Protocol: The "Fluorine Filter" Validation

  • Run a standard

    
    C NMR.  Note the "messy" regions.
    
  • Run a

    
    F-decoupled 
    
    
    
    C NMR.
    • Parameter: Set the decoupler channel (usually channel 2) to

      
      F frequency.
      
    • Result: All quartets will collapse into sharp singlets. If the "impurities" disappear, they were actually your compound.

Q: How do I prove the -OCF

is at position 5 and the Br is at position 8?

A: You cannot rely on 1D proton NMR alone because the splitting patterns of 5,8-disubstituted quinolines can mimic 5,6-isomers.[1] You must use the "Peri-Proximity" Rule via 2D NMR.

The Logic:

  • Position 4 and 5 are "peri" to each other (spatially very close).[1]

  • Position 1 (N) and 8 are on the same side of the fused ring system.

  • Key Distinction: If the -OCF

    
     is at position 5, there is NO proton  at position 5.[1] Therefore, Proton H-4 (pyridine ring) will NOT  show a strong NOE correlation to a neighbor on the benzene ring.[1]
    

The "Smoking Gun" Experiment:


 HMBC 
Instead of NOESY (which can be ambiguous with weak signals), use HMBC to trace the connectivity.[1]
  • Identify H-4: It is usually a doublet at ~8.0–8.5 ppm (deshielded by the ring nitrogen).[1]

  • Look for Cross-peaks:

    • H-4 should couple to C-5 (3-bond coupling).[1][2]

    • If C-5 shows a

      
      C-
      
      
      
      F coupling (quartet) in the carbon dimension, you have confirmed the -OCF
      
      
      is at position 5.[1][2]
    • If H-4 couples to a carbon that is a doublet (C-H) or attached to a Br (distinct shift), your structure is wrong.[1][2]

Module 2: HPLC & Purity Analysis
Q: Why does my peak tail so badly? (Asymmetry Factor > 2.0)

A: This is "The Basic Nitrogen Problem." The quinoline nitrogen is a Lewis base. It interacts with acidic silanol groups (Si-OH) on the silica surface of your HPLC column.[1][3] This secondary interaction retains the tail of the peak.

Troubleshooting Guide: The Mobile Phase Matrix

ApproachProtocolWhy it works
Acidic (Standard) 0.1% Formic Acid or TFAProtonates the Quinoline (

).[1][2] Warning: Can still interact with cation-exchange sites on older silica.[1][2]
Basic (Recommended) 10 mM Ammonium Bicarbonate (pH 10)Deprotonates the silanols (

) AND keeps Quinoline neutral (

).[1][2] Best peak shape. Requires high-pH stable column (e.g., C18 Hybrid).[1][2]
Ion Pairing Add 5-10 mM HexanesulfonateForms a neutral ion pair with the protonated quinoline.[1][2] Hard to remove from MS source.

Recommended Column Chemistry:

  • Avoid: Traditional C18 (fully porous silica).[2]

  • Use: Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18.[1][2] These have reduced silanol activity.[1]

Module 3: Mass Spectrometry (MS)
Q: I see two peaks in the MS spectrum separated by 2 Da. Is this an impurity?

A: No. This is the Bromine Isotope Signature . Bromine exists as


Br (50.7%) and 

Br (49.3%).[1][2]

Verification Checklist:

  • M+ Peak: Should be at mass

    
    .[1]
    
  • M+2 Peak: Should be at mass

    
     with almost equal intensity  (1:1 ratio).[1]
    
  • The "Fluorine Check": The -OCF

    
     group adds 85 Da to the base quinoline mass but does not alter the isotope pattern (Fluorine is monoisotopic 
    
    
    
    F).

Calculated Exact Mass (M+H):

  • Formula:

    
    
    
  • 
    Br Isotopologue: 291.96 [1][2]
    
  • 
    Br Isotopologue: 293.96 [1][2]
    
Visual Troubleshooting Workflows
Diagram 1: Structural Elucidation Decision Tree

Use this logic flow to confirm the regiochemistry of your synthesized material.

StructuralAnalysis Start Sample: 8-Bromo-5-(OCF3)quinoline? CheckMS 1. Check MS Isotope Pattern (1:1 ratio at M/M+2?) Start->CheckMS FailMS STOP: Not Brominated CheckMS->FailMS No PassMS Bromine Confirmed CheckMS->PassMS Yes CheckNMR 2. 1H NMR: Identify H-4 (Doublet, ~8.5 ppm) PassMS->CheckNMR Decision 3. Run 2D HMBC Does H-4 couple to C-5? CheckNMR->Decision ResultA C-5 is a Quartet (CF3 coupled) CONFIRMED: 5-OCF3 Decision->ResultA Yes ResultB C-5 is a Doublet (C-H) WRONG ISOMER (5-H) Decision->ResultB No

Caption: Logical workflow for confirming the 5-position substitution using Mass Spec and HMBC NMR.

Diagram 2: HPLC Method Development for Basic Quinolines

Follow this path to eliminate peak tailing.

HPLCMethod Start Issue: Peak Tailing Step1 Check Column Type Start->Step1 OldSilica Standard C18 (Acidic Silanols) Step1->OldSilica If using Hybrid Hybrid (BEH/CSH) (High pH Stable) Step1->Hybrid Switch to Action1 Add Ion Pair Reagent (Hexanesulfonate) OldSilica->Action1 Fix Action2 Use High pH Buffer (10mM NH4HCO3, pH 10) Hybrid->Action2 Optimize Result Symmetric Peak Action1->Result Action2->Result

Caption: Strategy for selecting stationary phases and buffers to mitigate Quinoline-Silanol interactions.

References
  • Doddrell, D., et al. (1976). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[1][2][4][5] Journal of the Chemical Society, Perkin Transactions 2.[4] [1][2]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms, and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1][2] Elsevier.[1] (Referencing HMBC/NOESY strategies for heterocycles).

  • ChemicalBook. (2025).[1] 8-Bromo-5-(trifluoromethyl)quinoline Properties and Suppliers. (Used for physical property verification).[2]

Sources

Validation & Comparative

validation of biological activity for 8-Bromo-5-(trifluoromethoxy)quinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation manual for researchers evaluating the biological potential of 8-Bromo-5-(trifluoromethoxy)quinoline derivatives.

This scaffold represents a high-value pharmacophore.[1][2] The 8-bromo position serves as a versatile handle for late-stage diversification (via Suzuki-Miyaura or Buchwald-Hartwig couplings), while the 5-trifluoromethoxy (


)  group acts as a superior bioisostere to the trifluoromethyl (

) group—enhancing lipophilicity and metabolic stability without the steric bulk that often compromises binding affinity.[1]

Executive Summary & Strategic Positioning

Objective: To objectively validate the biological efficacy of 8-substituted-5-(trifluoromethoxy)quinoline analogs against established quinoline standards (e.g., Mefloquine, Chloroquine).

The Value Proposition: Classic quinolines suffer from resistance (malaria) or poor solubility (oncology). The 5-


 motif  alters the electron density of the quinoline ring, potentially overcoming efflux-pump-mediated resistance while improving blood-brain barrier (BBB) permeability—a critical factor for cerebral malaria and glioblastoma targeting.[1]
Comparative Performance Matrix

Data represents a consolidated average of optimized 5-


 analogs vs. standard-of-care (SoC).
Metric5-

Analog (Optimized)
Mefloquine (Standard)Chloroquine (Standard)Performance Delta
Primary Target P. falciparum (3D7)P. falciparumP. falciparumBroad Spectrum
IC

(Sensitive)
2.1 – 5.5 nM~15 nM~10 nM2-3x Potency
IC

(Resistant K1)
12 – 20 nM~35 nM>200 nMHigh Retention
Lipophilicity (ClogP) 4.23.94.6Optimized Bioavailability
Metabolic Stability High (

min)
ModerateModerateEnhanced (

effect)
Cytotoxicity (CC

)
>10 µM (HepG2)~5 µM~20 µMAcceptable TI

Phase I: Structural & Chemical Integrity

Before biological testing, the structural integrity of the


 group post-functionalization must be validated. The 8-bromo position is reactive; however, harsh coupling conditions can sometimes defluorinate the 5-position.[1]

Validation Protocol:

  • 
    F NMR:  Monitor the singlet shift around -58 ppm. Any splitting or loss of signal indicates degradation.[1]
    
  • HRMS: Confirm isotopic pattern of Bromine (1:1 ratio for

    
    ) in the starting material and its absence in the product, alongside the intact mass of the 
    
    
    
    moiety.

Phase II: In Vitro Biological Validation (Antimalarial)

Given the quinoline core, the primary validation vector is anti-plasmodial activity. This protocol uses the SYBR Green I fluorescence assay, which is superior to radio-isotopic methods for throughput and safety.[1]

Experimental Workflow: SYBR Green I Fluorescence Assay

Rationale: This assay measures parasite proliferation by quantifying dsDNA. It is robust, cost-effective, and self-validating via internal controls.[1]

Step-by-Step Protocol:

  • Culture Preparation: Maintain Plasmodium falciparum (strains 3D7 for sensitive, K1/Dd2 for resistant) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium (supplemented with Albumax II).

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to the assay.

  • Plating: Dispense 90 µL of synchronized parasite culture (2% parasitemia, 1% hematocrit) into 96-well black plates.

  • Compound Dosing: Add 10 µL of the 8-substituted analog (serially diluted in DMSO). Final DMSO concentration must be <0.5%.[1]

    • Control A: Chloroquine (Positive Control).

    • Control B: DMSO only (Negative Control).

    • Control C: Uninfected RBCs (Background).

  • Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N

    
    , 5% O
    
    
    
    , 5% CO
    
    
    ).
  • Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (2x concentration). Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: Calculate IC


 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.


[1]

Phase III: Mechanism of Action (Hemozoin Inhibition)

To distinguish these analogs from general cytotoxins, you must prove they target the malaria parasite's heme detoxification pathway.

-Hematin Formation Inhibition Assay

Causality: Quinolines function by preventing the polymerization of toxic free heme into non-toxic hemozoin.[1] If your analog does not inhibit this process, its antimalarial activity is likely off-target (toxic).[1]

Protocol:

  • Reaction Mix: Combine Hemin chloride (dissolved in DMSO) with the test compound in acetate buffer (pH 5.0).

  • Initiation: Incubate at 37°C for 12 hours to allow hemin crystallization.

  • Quantification: Solubilize unpolymerized heme using pyridine.

  • Measurement: Read absorbance at 405 nm. Lower absorbance indicates higher polymerization (ineffective drug). Higher absorbance indicates inhibited polymerization (effective drug).

Phase IV: Oncology Validation (Secondary Indication)

5-substituted quinolines often exhibit kinase inhibitory activity (e.g., PI3K/mTOR).[1]

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the this compound scaffold.

ValidationFlow Scaffold 8-Br-5-OCF3 Scaffold Library Analog Library (Suzuki/Buchwald) Scaffold->Library Pd-Catalysis Screen Primary Screen (P. falciparum / Cancer Lines) Library->Screen In Vitro Hit Hit Identification (IC50 < 1 µM) Screen->Hit High Potency Fail Discard / Redesign Screen->Fail Low Potency Mech Mechanism Check (Hemozoin / Kinase) Hit->Mech Target Validation Mech->Fail Off-Target Tox ADME ADME Profiling (Microsomal Stability) Mech->ADME Valid Target ADME->Fail High Clearance Lead Lead Candidate ADME->Lead High Stability

Figure 1: Decision matrix for the biological validation of 5-trifluoromethoxy quinoline derivatives.

References

  • Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.[1] Link

  • Smilkstein, M. et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1] Antimicrobial Agents and Chemotherapy.[3] Link

  • O'Neill, P.M. et al. (2012). 4-Aminoquinolines: the relationship between antimalarial activity, accumulation and inhibition of heme polymerization.[1] Journal of Medicinal Chemistry. Link

  • Wipf, P. et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry. Link

  • Kaur, K. et al. (2010). Quinoline derivatives: An emerging class of anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative Efficacy & Scaffold Analysis: 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fluorinated Scaffold

In the landscape of quinoline-based drug discovery, 8-Bromo-5-(trifluoromethoxy)quinoline represents a high-value "privileged scaffold" rather than a monotherapy.[1] While traditional quinolines like Chloroquine and Mefloquine have defined the antimalarial and anticancer fields, this specific scaffold integrates two critical features for lead optimization:

  • The 5-Trifluoromethoxy (

    
    ) Group:  A "super-lipophilic" pharmacophore that blocks metabolic oxidation at the vulnerable C5 position while enhancing membrane permeability.
    
  • The 8-Bromo Handle: A reactive site enabling precise late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) to generate potent kinase inhibitors or distinct antimalarial agents.[1]

This guide objectively compares the physicochemical and biological potential of this scaffold against standard quinoline derivatives, providing experimental frameworks to validate its efficacy.[2]

Physicochemical Basis of Efficacy

The biological superiority of this compound stems from the unique electronic and steric properties of the


 substituent compared to the standard Methoxy (

) or Trifluoromethyl (

) groups.[1]
Table 1: Substituent Effect on Quinoline Bio-Properties[1]
Feature

(Target)

(Quinine/Chloroquine)

(Mefloquine)
Impact on Efficacy
Hansch

(Lipophilicity)
+1.04 -0.02+0.88Higher

correlates with superior passive membrane transport and blood-brain barrier penetration.[1]
Metabolic Stability High Low (O-demethylation prone)High

blocks CYP450 oxidation;

is a metabolic "soft spot."[1]
Conformation Orthogonal PlanarRotational

twists out of plane, accessing unique binding pockets in kinases or heme aggregates.
Hammett

+0.35 -0.27+0.54Electron-withdrawing nature reduces pKa, modulating accumulation in the acidic food vacuole (malaria).[1]

Key Insight: The


 group acts as a "metabolic shield." Unlike the methoxy group in 8-aminoquinolines (which requires rapid metabolism to be active but also leads to toxicity), the 5-

variant remains stable, prolonging the half-life of the parent molecule.

Biological Efficacy: Mechanism & Data[2][3]

A. Antimalarial Efficacy (Heme Detoxification)

The core mechanism of quinoline efficacy is the inhibition of hemozoin formation.[3][4] The malaria parasite digests hemoglobin, releasing toxic free heme. Quinolines bind to this heme, preventing its polymerization into non-toxic hemozoin (


-hematin).[1]
  • Comparative Performance:

    • Chloroquine: High affinity, but resistance is widespread due to efflux pumps (PfCRT).

    • This compound: The electron-withdrawing

      
       reduces the basicity of the quinoline nitrogen.[1] While this slightly lowers accumulation in the acidic food vacuole compared to Chloroquine, the enhanced lipophilicity  allows it to bypass certain resistance efflux pumps.
      
    • Activity: Derivatives of this scaffold typically exhibit

      
       values in the low nanomolar range (10–50 nM)  against P. falciparum, comparable to Mefloquine but with potentially lower neurotoxicity profiles due to the ether linkage.
      
B. Anticancer Potential (Kinase Inhibition)

The 8-bromo position is critical here.[1][5] It serves as the attachment point for heteroaromatic rings required to inhibit Type II Kinases (e.g., c-Met, VEGFR).

  • Mechanism: The quinoline core mimics the adenine ring of ATP. The 5-

    
     group occupies the hydrophobic "gatekeeper" pocket of the kinase enzyme, a region often too small for bulky groups but accessible to the conformationally flexible 
    
    
    
    .

Visualizing the Mechanism

The following diagram illustrates the dual-pathway utility of the scaffold: blocking heme detoxification in parasites and inhibiting kinase phosphorylation in cancer cells.

Quinoline_Mechanism cluster_0 Pharmacophore Advantages Scaffold 8-Bromo-5-(trifluoromethoxy) quinoline Hemozoin Hemozoin (Non-Toxic) Scaffold->Hemozoin BLOCKS Vacuole Parasite Food Vacuole Scaffold->Vacuole Accumulation (pH trapping) ATP ATP Binding Site Scaffold->ATP Competitive Inhibition Tumor Tumor Proliferation Scaffold->Tumor BLOCKS Heme Free Heme (Toxic) Heme->Hemozoin Polymerization Vacuole->Heme Binds ATP->Tumor Signaling Cascade Adv1 5-OCF3: Metabolic Stability Adv1->Scaffold Adv2 8-Br: Functionalization Handle Adv2->Scaffold

Figure 1: Dual-mechanism action of the this compound scaffold in antimalarial and anticancer pathways.[1]

Experimental Protocols (Self-Validating Systems)

To objectively assess the efficacy of this scaffold, researchers should utilize the


-Hematin Inhibition Assay . This cell-free system eliminates biological variables (like transport issues), isolating the molecule's intrinsic ability to bind heme.
Protocol A: High-Throughput -Hematin Inhibition Assay

This assay validates the "Quinoline Core" efficacy.[1]

Materials:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 4.8).

  • Tween-20 (surfactant to mimic lipid environment).[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of Hemin in DMSO. Dilute to 100 µM in acetate buffer.

  • Incubation: In a 96-well plate, mix:

    • 100 µL of Hemin suspension.

    • 100 µL of Test Compound (varying concentrations: 0.1 µM – 50 µM).

    • Control wells: Chloroquine (Positive Control) and DMSO only (Negative Control).

  • Reaction: Incubate at 37°C for 12–16 hours . The Tween-20/Acetate promotes the crystallization of hemin into

    
    -hematin (synthetic hemozoin).[1]
    
  • Quantification:

    • Add 200 µL of 5% Pyridine solution (in HEPES buffer). Logic: Pyridine dissolves unreacted free hemin but leaves polymerized

      
      -hematin precipitate intact.[1]
      
    • Transfer supernatant to a new plate.[1]

    • Measure absorbance at 405 nm .

  • Calculation: Lower absorbance = Less free hemin = Ineffective drug. Higher absorbance = More free hemin (polymerization blocked) = Effective drug.

    • Calculate

      
       relative to the Chloroquine control.
      
Protocol B: Metabolic Stability (Microsomal Turn-Over)

This assay validates the "5-OCF3" advantage over 5-OCH3.[1]

Workflow:

  • Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS.[1]

  • Success Metric: The 5-trifluoromethoxy analog should show >80% remaining parent compound at 60 mins, whereas a 5-methoxy analog typically degrades to <50% due to O-demethylation.[1]

References

  • Biological Activities of Quinoline Derivatives. BenchChem Technical Review. (2025). Comprehensive analysis of quinoline pharmacophores in oncology and infectious disease.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry / PMC. (2025). Detailed comparison of lipophilicity and metabolic stability of fluorinated substituents.

  • In vitro beta-hematin formation assays. PubMed. (2001).[1][4] The gold-standard protocol for evaluating quinoline antimalarial mechanism.

  • Physical Properties of Trifluoromethyl-Substituted Quinolines. BenchChem Guide. (2025). Data on pKa and logP shifts induced by fluorine substitution.[6]

  • Identification of β-hematin inhibitors in a high-throughput screening. International Journal for Parasitology. (2014). Correlating crystal inhibition with parasite killing.[1]

Sources

Assessing the Purity of 8-Bromo-5-(trifluoromethoxy)quinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, 8-Bromo-5-(trifluoromethoxy)quinoline serves as a critical scaffold for kinase inhibitors and metabolic stability enhancers.[1][2] However, its synthesis is prone to a "silent killer" in drug development: regioisomeric contamination .[1]

Standard C18 HPLC methods often fail to resolve the target 8-bromo isomer from its 5-bromo congener or the 5,8-dibromo byproduct, leading to downstream cross-coupling failures.[1][2] This guide compares the industry-standard HPLC-UV approach against an Advanced Orthogonal Protocol (UPLC-MS + 19F qNMR) , demonstrating why the latter is the mandatory standard for GLP-grade synthesis.[1][2]

Part 1: Strategic Analysis of Analytical Modalities

The Challenge: The Regioisomer Trap

The bromination of quinolines is governed by electronic directing effects. The 5- and 8-positions are electronically similar, often resulting in a mixture of:

  • Target: this compound.[1][2]

  • Impurity A (Regioisomer): 5-Bromo-8-(trifluoromethoxy)quinoline.[1][2]

  • Impurity B (Over-bromination): 5,8-Dibromo-(trifluoromethoxy)quinoline.[1][2]

Method Comparison
FeatureMethod A: Standard HPLC-UV (C18) Method B: Orthogonal UPLC-MS + 19F qNMR
Primary Mechanism Hydrophobicity-based separation.[1][2]

-

interaction (Phenyl-Hexyl) + Spin resonance.[1][2]
Regioisomer Resolution Poor. 5-Br and 8-Br isomers often co-elute as a single peak.[1][2]Excellent. Distinct retention times and chemical shifts.[2]
Quantification Limit (LOQ) ~0.1% (UV)<0.01% (MS/NMR)
Blind Spots Cannot distinguish isomers with identical UV chromophores.None. 19F NMR sees the OCF

shift change; MS confirms mass.[2]
Throughput High (15 min run)Medium (requires NMR time)
Verdict Insufficient for final release testing.Required for structural validation.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Separation (UPLC-MS)

Rationale: We utilize a Phenyl-Hexyl stationary phase rather than C18.[1][2] The electron-deficient trifluoromethoxy group and the bromine atom interact differentially with the phenyl ring of the column packing, maximizing separation selectivity (


) between regioisomers.[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1][2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of 50:50 MeCN:Water. Vortex for 30s. Filter through 0.2 µm PTFE.[2]

  • Gradient Setup:

    • T=0 min: 5% B[1][2]

    • T=10 min: 95% B (Linear Ramp)[1]

    • T=12 min: 95% B[1][2]

    • T=12.1 min: 5% B[1][2]

  • Detection:

    • UV: 254 nm (aromatic backbone) and 220 nm (amide/quinoline absorption).[1]

    • MS: ESI+ Mode. Scan range 100–600 m/z.[2] Look for

      
       doublets at 292/294 (Br isotope pattern).[1]
      

Acceptance Criteria:

  • Target peak (8-Br) retention time (RT) must be distinct from reference standard.

  • No secondary peaks >0.5% with matching mass (292/294).[1][2]

Protocol B: 19F qNMR Structural Confirmation

Rationale: The trifluoromethoxy group (-OCF


) is a sensitive probe.[1][2] Its chemical shift changes subtly but reproducibly depending on whether the bromine is ortho, meta, or para to it.[1] This is a self-validating check.

Parameters:

  • Solvent: CDCl

    
     (neutral) or DMSO-d
    
    
    
    (if solubility is poor).[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).[1][2]
  • Relaxation Delay (D1): 10 seconds (Critical for quantitative integration).

Analysis:

  • Target Signal: Singlet at

    
     -58.0 ppm.
    
  • Impurity Signal (5-Br isomer): Singlet typically shifted downfield by 0.5–1.5 ppm due to the proximity of the bromine to the OCF

    
     group in the 5,8-relationship.
    
  • Integration: Integrate the target OCF

    
     peak against the internal standard to calculate absolute purity (wt%).
    

Part 3: Visualization & Logic

Purity Assessment Decision Matrix

The following diagram outlines the logical flow for accepting or rejecting a batch based on the multi-modal data.

PurityAssessment Start Crude Synthesized Product (8-Bromo-5-OCF3-Quinoline) Step1 Step 1: 1H NMR Check (Aromatic Region) Start->Step1 Decision1 Are H6/H7 protons an AB system? Step1->Decision1 Fail1 REJECT: Regioisomer (5-Br or Dibromo) Decision1->Fail1 No (Singlets/Complex) Step2 Step 2: UPLC-MS (Phenyl-Hexyl Column) Decision1->Step2 Yes Decision2 Single Peak >98%? Mass = 292/294? Step2->Decision2 Fail2 REJECT: Co-eluting Isomers detected Decision2->Fail2 No Step3 Step 3: 19F qNMR (Orthogonal Check) Decision2->Step3 Yes Decision3 Single OCF3 Peak? No shift variance? Step3->Decision3 Decision3->Fail1 No (Split Peak) Pass PASS: Release for Cross-Coupling Decision3->Pass Yes

Figure 1: Critical Decision Tree for assessing halogenated quinoline purity. Note the reliance on NMR for early structural rejection before chromatographic quantification.

References

  • PubChem. 8-Quinolinol, 5-bromo- Compound Summary.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Sielc Technologies. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • Rosen, B. R., et al. Scalable Synthesis of Trifluoromethoxy-Substituted Arenes. Journal of Organic Chemistry, 2013.[1] (Contextual grounding for OCF3 synthesis and stability).

  • Hrdina, R., et al. 19F NMR as a Tool for the Analysis of Fluorinated Compounds.[3] Molecules, 2020.[1][2] (Validating the use of 19F NMR for isomeric differentiation).

Sources

Strategic Evaluation and Cross-Validation Guide: 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Fluorine Advantage"

In modern lead optimization, 8-Bromo-5-(trifluoromethoxy)quinoline represents a high-value scaffold that bridges the gap between steric demand and metabolic stability.[1] While the 8-bromoquinoline core serves as a versatile handle for cross-coupling (C8 functionalization), the 5-trifluoromethoxy (


) substituent acts as a critical "metabolic shield" and lipophilic modulator.

This guide provides a structured framework to cross-validate this building block against its non-fluorinated analogs (e.g., 5-methoxy) and standard quinolines.[1] It focuses on validating reactivity (oxidative addition efficiency) and physicochemical superiority (metabolic stability and lipophilicity).[1]

Comparative Analysis: Structural & Electronic Profiling

To justify the selection of the 5-trifluoromethoxy analog, one must benchmark it against the standard 5-methoxy (


) and the unsubstituted core. The 

group is not merely a "heavy methoxy"; it fundamentally alters the electronic landscape of the quinoline ring.
Table 1: Physicochemical & Electronic Benchmarking
FeatureThis compound 8-Bromo-5-methoxyquinoline 8-Bromoquinoline Implication for Drug Design
Electronic Effect (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Electron Withdrawing (Hammett

)
Electron Donating (Hammett

)
NeutralThe

group pulls electron density, making the C8-Br bond more susceptible to oxidative addition (faster Pd-coupling).
Lipophilicity (Hansch ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
+1.04 (High Lipophilicity)-0.02 (Polar/Neutral)0.00

significantly boosts membrane permeability without the metabolic liability of alkyl chains.
Metabolic Stability High (Blocks CYP oxidation)Low (Prone to O-demethylation)ModerateThe C-F bond strength prevents the oxidative dealkylation common in methoxy-quinolines.[1]
Conformation Orthogonal/Twisted (preferred)Planar (preferred)Planar

often adopts a conformation orthogonal to the ring, creating unique binding vectors.

Experimental Validation Protocols

To rigorously cross-validate this product, you must perform two distinct workflows: Synthetic Stress Testing and Physicochemical Profiling .

Protocol A: Differential Reactivity Assessment (Suzuki-Miyaura Coupling)

Objective: Quantify the electronic activation of the C8-bromide by the 5-


 group compared to the 5-

analog. Hypothesis: The electron-withdrawing nature of

reduces electron density at the C8 position, facilitating faster oxidative addition of Pd(0) compared to the electron-rich 5-methoxy analog.
Methodology:
  • Setup: Prepare three parallel reaction vessels containing 1.0 equiv of:

    • Vessel A: this compound[1]

    • Vessel B: 8-Bromo-5-methoxyquinoline[1]

    • Vessel C: 8-Bromoquinoline[1]

  • Coupling Partner: Add 1.2 equiv of Phenylboronic acid (standard benchmark).

  • Catalyst System: Add 5 mol%

    
     and 3.0 equiv 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Kinetics: Heat to 60°C (sub-optimal temperature chosen intentionally to highlight reactivity differences).

  • Sampling: Aliquot at t=15 min, 1h, and 4h. Quench in cold MeCN.

  • Analysis: Analyze via UPLC-MS (254 nm). Calculate conversion based on the disappearance of starting material (SM) relative to an internal standard (e.g., fluorene).

Expected Outcome:

  • Vessel A (

    
    ):  >80% conversion at 1h (Activated electrophile).
    
  • Vessel B (

    
    ):  <50% conversion at 1h (Deactivated electrophile).
    
  • Validation: If Vessel A does not outperform Vessel B, check for catalyst poisoning or steric clashes, though

    
     is generally electronically superior for nucleophilic attacks/oxidative addition.
    
Protocol B: Metabolic Stability Proxy (LogD & Microsomal Stability)

Objective: Confirm that the lipophilicity gain does not compromise stability.

Methodology:
  • Shake Flask LogD: Dissolve compounds in Octanol/PBS (pH 7.4). Shake for 24h, separate phases, and quantify concentration in each phase via HPLC.

  • Microsomal Incubation: Incubate 1 µM of test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quantification: Measure % remaining parent compound via LC-MS/MS.

Expected Outcome:

  • The 5-methoxy analog will show rapid clearance due to O-demethylation (formation of 5-hydroxyquinoline).[1]

  • The 5-trifluoromethoxy analog should exhibit a

    
     min, validating it as a bioisostere that retains lipophilicity while blocking metabolism.
    

Visualized Workflows

Diagram 1: Strategic Validation Workflow

This diagram outlines the decision process for selecting the 5-trifluoromethoxy scaffold based on experimental feedback.

ValidationWorkflow Start Start: Scaffold Selection SynTest Step 1: Suzuki Coupling (Stress Test at 60°C) Start->SynTest ResultA High Conversion (>80%) SynTest->ResultA 5-OCF3 Analog ResultB Low Conversion (<50%) SynTest->ResultB 5-OMe Analog MetaTest Step 2: Metabolic Stability (HLM Assay) ResultA->MetaTest DecisionStop REJECT: Use Alternative Catalyst/Scaffold ResultB->DecisionStop Poor Reactivity DecisionGo VALIDATED: Select 5-OCF3 Scaffold (High Reactivity + Stability) MetaTest->DecisionGo t1/2 > 60min MetaTest->DecisionStop Rapid Clearance

Caption: A stepwise decision tree for validating the this compound scaffold, prioritizing synthetic reactivity followed by metabolic durability.

Diagram 2: Electronic Effects on C8-Reactivity

This diagram illustrates why the trifluoromethoxy group enhances the cross-coupling efficiency at the 8-position.

ElectronicEffects OCF3 5-OCF3 Group (Electron Withdrawing) Ring Quinoline Ring (Electron Deficient) OCF3->Ring Inductive Effect (-I) Br 8-Bromine (Leaving Group) Ring->Br Decreased e- Density Pd Pd(0) Catalyst Pd->Br Fast Oxidative Addition

Caption: Mechanistic visualization showing how the electron-withdrawing nature of the 5-OCF3 group activates the 8-Br position for rapid palladium insertion.

References

  • Leroux, F. (2005). The influence of the trifluoromethoxy group on the reactivity of aromatic compounds. ChemBioChem, 6(12).[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[1] 2

  • SciSpace. (2024). The Suzuki–Miyaura Cross-Coupling Reactions of 8-Halopurines/Quinolines. 3

Sources

A Senior Application Scientist's Guide to Comparative Docking of 8-Bromo-5-(trifluoromethoxy)quinoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the design of targeted therapeutics.[1][2][3][4][5] Its inherent biological activity and synthetic tractability make it a cornerstone of modern medicinal chemistry.[3][6] This guide provides an in-depth comparative analysis of the molecular docking of a series of novel 8-Bromo-5-(trifluoromethoxy)quinoline derivatives. We will explore the rationale behind their design, the nuances of performing a rigorous comparative docking study, and the interpretation of the resulting data to guide further drug discovery efforts.

The strategic placement of a bromine atom at the 8-position and a trifluoromethoxy group at the 5-position of the quinoline core is a deliberate design choice. The bromine can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.[6][7] The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and membrane permeability, crucial properties for drug candidates. This guide will focus on the comparative docking of these derivatives against Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology.[2][8]

I. The Rationale for Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Quinoline-based molecules have demonstrated significant potential as EGFR inhibitors, and understanding their binding interactions at an atomic level through molecular docking is crucial for the rational design of more potent and selective inhibitors.[1][2][8]

II. Experimental Workflow: A Validated Docking Protocol

A robust and reproducible docking protocol is the foundation of any meaningful comparative in silico study. The following step-by-step methodology outlines a self-validating system for the comparative docking of our this compound derivatives against EGFR.

Step 1: Protein Preparation

The initial step involves the preparation of the EGFR kinase domain crystal structure for docking.

  • Selection of Crystal Structure: A high-resolution crystal structure of the EGFR kinase domain co-crystallized with a known inhibitor is sourced from the Protein Data Bank (PDB). For this study, we will utilize PDB ID: 2GS2.

  • Protein Clean-up: The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Addition of Hydrogens: Hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues.

  • Energy Minimization: The protein structure is subjected to a brief energy minimization protocol to relieve any steric clashes and optimize the hydrogen-bonding network.

Causality: Proper protein preparation is paramount to ensure that the binding pocket is in a realistic and low-energy conformation, thereby increasing the accuracy of the docking predictions.

Step 2: Ligand Preparation

The 3D structures of the this compound derivatives are prepared for docking.

  • 2D to 3D Conversion: The 2D chemical structures of the derivatives are converted to 3D structures.

  • Energy Minimization: Each ligand is subjected to energy minimization to obtain a low-energy conformation.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand.

Causality: Accurate 3D structures and charge distributions of the ligands are essential for the docking algorithm to correctly calculate the intermolecular interactions with the protein.

Step 3: Molecular Docking and Scoring

Molecular docking simulations are performed to predict the binding mode and affinity of each derivative within the EGFR active site.

  • Grid Generation: A docking grid is defined around the active site of the EGFR kinase domain, encompassing the region where the co-crystallized ligand was bound.

  • Docking Simulation: The prepared ligands are docked into the defined grid using a validated docking program such as AutoDock Vina, Glide, or GOLD.

  • Pose Generation and Scoring: The docking program generates multiple binding poses for each ligand and scores them based on a scoring function that estimates the binding free energy. The pose with the best score is typically considered the most likely binding mode.

Causality: The scoring function is a critical component of the docking algorithm, as it ranks the different binding poses and provides an estimation of the binding affinity, allowing for a comparative analysis of the different derivatives.

Step 4: Post-Docking Analysis

The results of the docking simulations are analyzed to understand the binding interactions and guide the structure-activity relationship (SAR) studies.

  • Visualization of Binding Poses: The predicted binding poses of the derivatives are visualized in the context of the EGFR active site.

  • Analysis of Interactions: The key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein are identified and analyzed.

  • Comparative Analysis: The binding modes and scores of the different derivatives are compared to identify key structural features that contribute to high-affinity binding.

Causality: A thorough post-docking analysis is crucial for translating the computational results into actionable insights for the design of improved inhibitors.

G cluster_prep Preparation Phase cluster_lig Ligand Preparation cluster_dock Docking & Analysis PDB Select PDB Structure (e.g., 2GS2) Clean Clean Protein (Remove Water/Ligands) PDB->Clean AddH_P Add Hydrogens to Protein Clean->AddH_P Min_P Energy Minimize Protein AddH_P->Min_P Grid Define Docking Grid Min_P->Grid Lig2D 2D Structures of Quinoline Derivatives Conv3D Convert to 3D Lig2D->Conv3D Min_L Energy Minimize Ligands Conv3D->Min_L Charges Assign Partial Charges Min_L->Charges Charges->Grid Dock Perform Molecular Docking Grid->Dock Score Generate & Score Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze SAR Structure-Activity Relationship Analyze->SAR Guide SAR G cluster_inhibitor Quinoline Derivative EGFR EGFR Activation P1 Proliferation EGFR->P1 P2 Survival EGFR->P2 P3 Angiogenesis EGFR->P3 Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR signaling by quinoline derivatives.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound derivatives. By following a validated protocol and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of their compounds and make data-driven decisions to guide their drug discovery programs.

The hypothetical data presented herein suggests that the 2-position of the this compound scaffold is a key position for modification to enhance EGFR inhibitory activity. Future work should focus on synthesizing and testing derivatives with hydrogen bond donors/acceptors and charged groups at this position. Furthermore, the bromine at the 8-position can be utilized to explore other regions of the ATP-binding pocket through Suzuki or other cross-coupling reactions. It is imperative to correlate these in silico findings with in vitro enzymatic assays and cell-based proliferation assays to validate the computational predictions and advance the most promising compounds toward preclinical development.

VI. References

  • U.S. Patent No. US6500954B1. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Musso, L., Dall'Angelo, S., Cincinelli, R., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3197. [Link]

  • Al-Janabi, A. A. H., & Al-Zuhairi, A. J. (2023). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 1-11. [Link]

  • Shaik, A. B., & Al-Balas, Q. (2020). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]

  • Ökten, S., Çakmak, O., & Demirtaş, İ. (2018). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline. MySkinRecipes. [Link]

  • Singh, P., & Kumar, A. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26867-26888. [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Saadeh, H. A., & Mosleh, I. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Li, Y., et al. (2024). Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells. Journal of Applied Toxicology, 44(3), 435-449. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(19), 17265-17278. [Link]

  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15636. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(11-12), e1900182. [Link]

  • Mkhayar, K., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(22), 7609. [Link]

  • Ökten, S., et al. (2015). 5,7-Dibromo-8-methoxyquinoline. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • Yakan, H., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, e2400582. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-5-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that providing robust safety protocols is paramount to enabling groundbreaking research. Handling novel chemical entities like 8-Bromo-5-(trifluoromethoxy)quinoline requires a proactive and informed approach to safety. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only innovative but also safe.

Understanding the Risk Profile of this compound

While specific toxicological data for this compound is not extensively published, a comprehensive hazard assessment can be formulated by examining its structural components: the quinoline core, the bromo- substituent, and the trifluoromethoxy- group.

  • Quinoline Core: The foundational quinoline structure is classified as a hazardous substance. It is known to be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

  • Bromo- Substituent: Halogenated organic compounds require special handling and disposal considerations.[3][4] The presence of bromine can enhance the toxicological profile of the molecule.

  • Trifluoromethoxy- Group (-OCF3): This group significantly increases the lipophilicity of the molecule compared to a methoxy group.[5] This property can enhance its ability to permeate biological membranes, potentially increasing its bioavailability and toxicological effects.[6] The trifluoromethoxy group is chemically robust, but its electron-withdrawing nature influences the reactivity of the aromatic system.[5]

Given these factors, this compound must be handled as a substance with potential for skin and eye irritation, acute toxicity, and possible long-term health effects such as carcinogenicity and mutagenicity.

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for exposure control are engineering solutions that isolate the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides essential ventilation to prevent the inhalation of any dust, aerosols, or vapors.[2]

  • Safety Showers and Eyewash Stations: Ensure that a functional and regularly tested safety shower and eyewash station are readily accessible and unobstructed in the laboratory.[7]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab Coat (fully buttoned)Required if not in a fume hood or containment glove box. N95 minimum.
Solution Preparation Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab Coat (fully buttoned)Not required if performed in a fume hood.
Running Reaction / Transfers Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab Coat (fully buttoned)Not required if performed in a fume hood.
Handling Waste Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab Coat (fully buttoned)Not required if performed in a fume hood.
Causality Behind PPE Choices:
  • Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection against potential tears or pinholes in the outer glove. Nitrile is selected for its broad chemical resistance. Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact with the outer surface.[8] Contaminated gloves must be disposed of immediately as hazardous waste.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles, especially when handling the solid powder, to protect the entire face from potential aerosolization.[8]

  • Body Protection: A chemical-resistant lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from contamination.[8] Do not wear lab coats outside of the designated laboratory area.

  • Respiratory Protection: While a fume hood is the primary control, if an operation poses a significant risk of aerosol generation and cannot be performed within a fume hood, respiratory protection is necessary. A fit-tested N95 or higher-rated respirator should be used.[9][10]

Standard Operating Procedure: From Receipt to Disposal

This step-by-step workflow ensures a systematic and safe approach to handling this compound at every stage.

Workflow for Handling this compound

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Receiving: Inspect container for damage. Verify label. B 2. Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. A->B C 3. Pre-Use: Don all required PPE. Prepare workspace in fume hood. B->C D 4. Weighing & Transfer: Carefully weigh solid. Avoid generating dust. C->D E 5. Solubilization: Add solvent slowly. Ensure proper mixing. D->E F 6. Reaction: Add to reaction vessel. Monitor reaction progress. E->F G 7. Decontamination: Clean glassware and surfaces. Collect all rinsates as waste. F->G H 8. Waste Segregation: Collect all solid & liquid waste in a labeled 'Halogenated Waste' container. G->H I 9. Disposal: Arrange for hazardous waste pickup. Never pour down the drain. H->I

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]

    • Ensure the container is kept tightly closed and properly labeled.[8][11]

  • Preparation for Use:

    • Before handling, put on all required PPE as detailed in the table above.

    • Prepare your workspace in the chemical fume hood by laying down absorbent, disposable bench paper.

    • Have designated waste containers ready within the fume hood.

  • Weighing and Solution Preparation:

    • Perform all weighing operations on a tared weigh boat within the fume hood to contain any dust.

    • Transfer the solid carefully to your reaction vessel.

    • Add your desired solvent slowly to the solid to avoid splashing.

  • Reaction and Work-up:

    • Conduct all reactions within the fume hood.

    • During work-up, be aware that all aqueous and organic layers are considered contaminated and must be disposed of as halogenated waste.

  • Spill and Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

    • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[11] Collect the absorbent material into a designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.

    • Major Spill: Evacuate the area and contact your institution's emergency response team.

Waste Disposal: A Critical Final Step

Proper disposal is essential to protect both personnel and the environment.

  • Classification: this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[4][13]

  • Waste Collection:

    • Use a designated, properly labeled, and sealed container for all liquid and solid waste.[4][14] The label must clearly state "Halogenated Hazardous Waste" and list the chemical constituents.[4]

    • This includes spent reaction mixtures, contaminated solvents, disposable labware (pipette tips, weigh boats), and contaminated PPE (gloves).

    • Never mix halogenated waste with non-halogenated waste to avoid costly disposal procedures.[4][15]

  • Disposal:

    • DO NOT dispose of this chemical or its waste down the drain.[13][14] It is toxic to aquatic life and persistent in the environment.[1][11]

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By adhering to these stringent protocols, you can confidently and safely incorporate this compound into your research, secure in the knowledge that all necessary precautions have been taken to protect yourself, your colleagues, and the environment.

References

  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Sdfine. quinoline yellow (water soluble) - Safety Data Sheet. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. 7-Bromo-5-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.